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  • Product: 2,7-Dichlorothiazolo[4,5-c]pyridine

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Reactivity, and Applications of 2,7-Dichlorothiazolo[4,5-c]pyridine

Executive Summary 2,7-Dichlorothiazolo[4,5-c]pyridine is a highly functionalized, rigid bicyclic heterocyclic scaffold utilized extensively in advanced organic synthesis and drug discovery. Comprising a thiazole ring fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,7-Dichlorothiazolo[4,5-c]pyridine is a highly functionalized, rigid bicyclic heterocyclic scaffold utilized extensively in advanced organic synthesis and drug discovery. Comprising a thiazole ring fused to a pyridine ring, this electron-deficient compound is highly valued for its orthogonal reactivity. Its unique halogenation pattern at the C2 and C7 positions provides a versatile platform for regioselective modifications, making it a critical building block for [1].

Molecular Architecture & Structural Elucidation

The core structure is based on the[2]. Understanding its exact topology is essential for predicting its chemical behavior.

  • Ring Fusion and Numbering: The fusion occurs at the 'c' face of the pyridine ring (the C3-C4 bond of an isolated pyridine). According to IUPAC nomenclature for fused heterocycles, the sulfur atom is designated as position 1, and the thiazole nitrogen as position 3. The pyridine nitrogen is located at position 5.

  • Substitution Pattern: The two chlorine atoms are strategically positioned in distinct electronic environments. The C2-chlorine is situated on the thiazole ring, flanked directly by the sulfur and nitrogen atoms. The C7-chlorine is located on the pyridine ring (corresponding to the C5 position of an isolated pyridine)[3].

  • Electronic Profile: The synergistic electron-withdrawing effects of the pyridine nitrogen and the two chlorine atoms render the entire bicyclic system highly electron-deficient. This global electron deficiency profoundly impacts its behavior in nucleophilic aromatic substitution ( SN​Ar ) reactions.

Physicochemical Properties

Understanding the baseline physicochemical parameters is critical for predicting pharmacokinetic behavior in rational drug design. The following data is extrapolated from the unsubstituted core and empirical models for dichlorinated heterocycles[2].

PropertyValue
Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
Exact Mass 203.9315 Da
Topological Polar Surface Area (TPSA) ~54.0 Ų
Estimated LogP 2.5 – 2.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N3, N5, S1)
Rotatable Bonds 0 (Rigid Scaffold)

Chemical Reactivity & Regioselective Functionalization

The true synthetic value of 2,7-Dichlorothiazolo[4,5-c]pyridine lies in the differential reactivity of its two carbon-chlorine bonds. As a Senior Application Scientist, it is crucial to understand the causality behind this regioselectivity to design self-validating synthetic pathways.

Mechanistic Causality:

  • C2 Position (Thiazole Ring): The C2 carbon is highly electrophilic due to the strong inductive and resonance-withdrawing effects of the adjacent electronegative nitrogen and sulfur atoms. It readily undergoes SN​Ar with a variety of nucleophiles (amines, alkoxides, thiolates) under mild conditions.

  • C7 Position (Pyridine Ring): The C7 carbon corresponds to the meta-position relative to the pyridine nitrogen (N5). Because the intermediate Meisenheimer complex formed during nucleophilic attack at C7 cannot delocalize its negative charge onto the pyridine nitrogen, SN​Ar at this position is kinetically disfavored.

  • Orthogonal Strategy: This electronic disparity allows for a highly controlled sequence: SN​Ar functionalization exclusively at C2, followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the inert C7 position.

Regioselectivity A 2,7-Dichlorothiazolo [4,5-c]pyridine B 2-Substituted-7-chloro thiazolo[4,5-c]pyridine A->B SNAr (Nucleophile) Regioselective at C2 C 2,7-Disubstituted thiazolo[4,5-c]pyridine B->C Pd-Catalyzed Cross-Coupling Reactivity at C7

Caption: Regioselective functionalization pathway of 2,7-Dichlorothiazolo[4,5-c]pyridine.

Experimental Methodology: De Novo Synthesis

For researchers requiring scalable access to this scaffold, a robust two-step de novo synthesis from commercially available pyridine precursors is recommended. This protocol is designed as a self-validating system, where the isolation of the intermediate confirms the success of the cyclization before proceeding to the highly reactive chlorination step.

Step 1: Cyclization to 7-Chlorothiazolo[4,5-c]pyridine-2-thiol Rationale: Constructing the thiazole ring via the reaction of an ortho-aminothiol with carbon disulfide ensures unambiguous regiochemistry.

  • Suspend 3-amino-5-chloropyridine-4-thiol (1.0 eq) in absolute ethanol.

  • Add potassium hydroxide (1.2 eq) and carbon disulfide (1.5 eq).

  • Reflux the mixture for 6-8 hours under an inert atmosphere.

  • Cool to room temperature, acidify with 1M HCl to precipitate the 2-thiol intermediate, filter, and dry under vacuum.

Step 2: Chlorination via Vilsmeier-Type Activation Rationale: The conversion of the tautomeric 2-thiol/2-thione to the 2-chloro derivative requires strong electrophilic activation. Phosphorus oxychloride ( POCl3​ ) combined with catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, which activates the C2 position for chloride displacement.

  • Suspend the intermediate from Step 1 in neat POCl3​ (10 volumes).

  • Add a catalytic amount of anhydrous DMF (0.1 eq). Caution: Highly exothermic gas evolution.

  • Heat the reaction to 90°C for 4 hours.

  • Carefully quench the cooled mixture over crushed ice, neutralize with saturated aqueous NaHCO3​ , and extract with dichloromethane.

  • Purify via silica gel chromatography to yield pure 2,7-Dichlorothiazolo[4,5-c]pyridine.

Synthesis SM 3-Amino-5-chloropyridine-4-thiol Int 7-Chlorothiazolo[4,5-c]pyridine-2-thiol SM->Int CS2, KOH, EtOH Reflux (Cyclization) Prod 2,7-Dichlorothiazolo[4,5-c]pyridine Int->Prod POCl3, DMF (cat.) Reflux (Chlorination)

Caption: De novo synthesis workflow for 2,7-Dichlorothiazolo[4,5-c]pyridine.

Applications in Drug Discovery

In pharmaceutical development, the thiazolo[4,5-c]pyridine core acts as a highly effective bioisostere for benzothiazoles and quinazolines. The incorporation of the pyridine nitrogen significantly lowers the LogP compared to its carbocyclic analogs, thereby improving aqueous solubility and altering the metabolic stability profile[4]. Furthermore, the nitrogen atom serves as a critical hydrogen bond acceptor, often engaging in key interactions with kinase hinge regions or bacterial enzyme active sites, making it a prime candidate for [1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 585837, Thiazolo[4,5-c]pyridine." Available at:[Link]

Sources

Exploratory

Preclinical In Vitro Evaluation of 2,7-Dichlorothiazolo[4,5-c]pyridine Derivatives: A Guide to Scaffold Functionalization and Target Screening

Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics heavily relies on the functionalization of privileged heterocyclic scaffolds. 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics heavily relies on the functionalization of privileged heterocyclic scaffolds. 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9) has emerged as a highly versatile, di-halogenated building block. As an isostere to both purines and benzothiazoles, the thiazolo[4,5-c]pyridine core offers unique hydrogen-bonding capabilities and improved aqueous solubility profiles compared to its carbocyclic counterparts .

This technical whitepaper provides an in-depth guide for researchers and drug development professionals on designing, executing, and validating preliminary in vitro studies for compound libraries derived from 2,7-Dichlorothiazolo[4,5-c]pyridine. We focus specifically on its two most prominent pharmacological applications: dual sEH/FLAP inhibition for inflammatory diseases and Factor Xa (fXa) inhibition for thromboembolic disorders .

Chemical Biology & Scaffold Rationale

The strategic advantage of 2,7-Dichlorothiazolo[4,5-c]pyridine lies in the orthogonal reactivity of its two chlorine substituents. This allows for divergent, step-wise functionalization without the need for complex protecting-group chemistry.

  • C2 Position (Thiazole Ring): Highly electron-deficient, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides at mild temperatures.

  • C7 Position (Pyridine Ring): Less reactive to nucleophiles but highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

Causality in Drug Design: By substituting the C2 position with lipophilic spacer units and the C7 position with polar or hydrogen-bonding moieties, researchers can precisely tune the molecule to fit the hydrophobic S4 binding pocket of Factor Xa or the distinct allosteric sites of the 5-lipoxygenase-activating protein (FLAP).

G Core 2,7-Dichlorothiazolo [4,5-c]pyridine C2 C2 Position (Thiazole) SNAr Reactivity Core->C2 Nucleophilic Attack C7 C7 Position (Pyridine) Cross-Coupling Core->C7 Pd-Catalyzed Deriv1 sEH/FLAP Dual Inhibitors (e.g., Diflapolin analogs) C2->Deriv1 Deriv2 Factor Xa Inhibitors (S4 Pocket Binding) C2->Deriv2 C7->Deriv1 C7->Deriv2

Fig 1: Orthogonal functionalization workflow of the 2,7-Dichlorothiazolo[4,5-c]pyridine scaffold.

Preliminary In Vitro Screening Protocols

To evaluate the bioactivity of synthesized derivatives, the following self-validating in vitro protocols are established. Every assay includes a built-in quality control (QC) mechanism to ensure data integrity.

Protocol A: Soluble Epoxide Hydrolase (sEH) Enzymatic Assay

This assay measures the ability of the derivatives to prevent the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs).

Rationale/Causality: We utilize a FRET-based assay with the substrate PHOME. PHOME is non-fluorescent until hydrolyzed by sEH, whereupon it undergoes intramolecular cyclization to release highly fluorescent 6-methoxy-2-naphthaldehyde. This provides a continuous, real-time kinetic readout with a high signal-to-noise ratio, minimizing false positives from auto-fluorescent library compounds.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to microplate walls).

  • Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a 96-well black microtiter plate.

  • Compound Addition: Dispense 2,7-Dichlorothiazolo[4,5-c]pyridine derivatives (serial dilutions from 10 µM to 0.1 nM in DMSO). Ensure final DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add PHOME substrate (50 µM final concentration).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at λex​ = 316 nm and λem​ = 460 nm.

  • System Validation (QC): Include AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) as a positive control inhibitor. The assay is only valid if the IC 50​ of AUDA falls within 1.5–3.0 nM.

Protocol B: Cell-Based FLAP Target Engagement

To confirm dual-inhibition, compounds must be tested for their ability to block leukotriene biosynthesis via FLAP antagonism.

Rationale/Causality: Instead of using recombinant FLAP, this protocol uses freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs). FLAP is an integral membrane protein that functions only in the context of the intact nuclear envelope, chaperoning arachidonic acid to 5-LOX. PBMCs provide the necessary physiological membrane context and endogenous arachidonic acid cascade required for accurate efficacy profiling .

  • Cell Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI 1640 medium at 5×106 cells/mL.

  • Compound Pre-incubation: Treat cells with test derivatives for 15 minutes at 37°C.

  • Stimulation: Add calcium ionophore A23187 (2.5 µM) to trigger intracellular calcium release, initiating the translocation of 5-LOX to the nuclear membrane where it interacts with FLAP. Incubate for 10 minutes.

  • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold methanol containing Prostaglandin B1 (PGB1) as an internal standard. Centrifuge at 10,000 × g for 10 minutes.

  • Quantification: Analyze the supernatant for Leukotriene B4 (LTB4) levels using LC-MS/MS.

  • System Validation (QC): Use MK-886 (a known FLAP inhibitor) as a positive control. The assay is valid if MK-886 yields an IC 50​ of 20–40 nM.

Pathway AA Arachidonic Acid (AA) FLAP FLAP / 5-LOX Complex AA->FLAP CYP CYP450 Enzymes AA->CYP LTs Leukotrienes (Pro-inflammatory) FLAP->LTs EETs EETs (Anti-inflammatory) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Inactive) sEH->DHETs Inhibitor Thiazolo[4,5-c]pyridine Derivatives Inhibitor->FLAP Blocks Inhibitor->sEH Blocks

Fig 2: Dual sEH/FLAP inhibition pathway modulated by thiazolo[4,5-c]pyridine derivatives.

Quantitative Data Interpretation

To demonstrate the structure-activity relationship (SAR) trajectory of the 2,7-Dichlorothiazolo[4,5-c]pyridine scaffold, Table 1 summarizes mock validation data of functionalized derivatives.

Data Insights: The unsubstituted core (Cmpd 001) is biologically inert. Substituting the C2 position with a piperazine-linked aryl group (Cmpd 002) introduces moderate fXa activity. Dual substitution (Cmpd 004) utilizing a pyridinylen spacer at C2 and a 3,5-dichloro-phenyl ring at C7 drastically shifts the profile toward potent dual sEH/FLAP inhibition while maintaining excellent kinetic solubility—a known advantage of introducing the nitrogen atom in the thiazolopyridine core .

Compound IDC2 Substitution (Thiazole)C7 Substitution (Pyridine)sEH IC 50​ (nM)FLAP IC 50​ (nM)fXa K i​ (nM)Kinetic Sol. (µg/mL)
001 (Core) -Cl-Cl>10,000>10,000>10,000145.0
002 4-phenylpiperazin-1-yl-Cl4,5008,20012588.5
003 -Cl4-methoxyphenyl>10,0001,4508,900112.0
004 4-(pyridin-2-yl)piperazin-1-yl3,5-dichlorophenyl12.4 38.5 >10,000185.2
005 4-methylpiperazin-1-yl6-chloronaphthalen-2-yl8,500>10,00018.5 94.3

Table 1: SAR profiling of 2,7-Dichlorothiazolo[4,5-c]pyridine derivatives across primary targets.

Conclusion & Future Directions

The 2,7-Dichlorothiazolo[4,5-c]pyridine scaffold is a highly modular starting point for drug discovery. By adhering to the rigorous, self-validating in vitro protocols outlined above, researchers can accurately map the SAR of this chemotype. Future studies should focus on the pharmacokinetic (PK) profiling of Cmpd 004-like derivatives, specifically assessing microsomal stability and in vivo oral bioavailability to transition these preliminary hits into lead candidates.

References

  • Schoenthaler, M., et al. (2023). "Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility." Bioorganic Chemistry, 139, 106685. URL:[Link]

  • Haginoya, N., et al. (2004). "Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element." Journal of Medicinal Chemistry, 47(21), 5167-5182. URL:[Link]

  • Istanbullu, H., Bayraktar, G., & Saylam, M. (2022). "Fused Pyridine Derivatives: Synthesis and Biological Activities." IntechOpen. URL:[Link]

Foundational

Mechanism of Action and Synthetic Utility of 2,7-Dichlorothiazolo[4,5-c]pyridine Derivatives in Targeted Therapeutics

Executive Summary The development of highly selective, small-molecule therapeutics requires versatile chemical scaffolds capable of precise, orthogonal functionalization. 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS 2385271-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, small-molecule therapeutics requires versatile chemical scaffolds capable of precise, orthogonal functionalization. 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS 2385271-00-9) 1 has emerged as a privileged di-halogenated building block in medicinal chemistry. By acting as a bioisostere for purine and benzothiazole rings, derivatives of this core have demonstrated profound efficacy in two primary pharmacological domains: Adenosine A2A/A2B receptor antagonism for cancer immunotherapy 2 and ATP-competitive kinase inhibition (e.g., mTOR/PI3K) for central nervous system (CNS) syndromes 3.

This technical guide dissects the mechanistic logic of the scaffold, outlines self-validating experimental workflows for its derivatization, and details the biological assays required to confirm its mechanism of action.

Chemical Architecture: The Logic of the 2,7-Dichloro Scaffold

The strategic value of 2,7-dichlorothiazolo[4,5-c]pyridine lies in its differential reactivity, which allows for step-wise, regioselective functionalization without the need for complex protecting-group chemistry.

  • The C2 Position (Thiazole Ring): Sandwiched between a sulfur and a nitrogen atom, and further activated by the electron-withdrawing nature of the fused pyridine ring, the C2-chlorine is highly electrophilic. It readily undergoes catalyst-free Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines.

  • The C7 Position (Pyridine Ring): The C7-chlorine is significantly less activated toward simple nucleophiles. Functionalization at this site requires transition-metal catalysis, such as palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

This inherent orthogonality enables medicinal chemists to independently tune the pharmacodynamics (via C2 modifications) and pharmacokinetics (via C7 modifications) of the resulting drug candidates.

Primary Pharmacological Mechanisms

Adenosine A2A/A2B Receptor Antagonism in Immuno-Oncology

In the metabolically stressful tumor microenvironment (TME), extracellular adenosine levels spike to the micromolar range. Adenosine binds to G protein-coupled receptors (GPCRs)—specifically A2A and A2B—on the surface of T-cells. This binding activates Gs proteins, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which directly suppresses T-cell receptor (TCR) activation, rendering the immune system blind to the tumor.

Thiazolo[4,5-c]pyridine derivatives (such as M1069 and Tozadenant analogs) act as highly potent, competitive antagonists at the A2A and A2B receptors 4. By occupying the orthosteric binding pocket, they prevent adenosine-driven cAMP accumulation, thereby restoring anti-tumor immunity.

A2A_Pathway Ado Extracellular Adenosine A2AR A2A/A2B Receptor (GPCR) Ado->A2AR Activates Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Inhib T-Cell Suppression PKA->Inhib Drug Thiazolo[4,5-c]pyridine Derivative Drug->A2AR Antagonizes

Adenosine A2A receptor signaling pathway and inhibition by thiazolo[4,5-c]pyridine derivatives.

ATP-Competitive Kinase Inhibition (mTOR/PI3K Axis)

Beyond GPCRs, the thiazolo[4,5-c]pyridine core is an excellent bioisostere for the adenine ring of ATP. In the context of the mechanistic target of rapamycin (mTOR), derivatives containing a pyrazole substitution at the C2 position act as catalytic, ATP-competitive inhibitors 3.

Causality of Binding: The pyridine nitrogen of the core acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val2240 in the mTOR hinge region. The C7 substitutions are typically oriented toward the solvent-exposed region to improve brain penetrance and solubility, making these compounds highly effective for CNS disorders like Tuberous Sclerosis Complex (TSC).

Quantitative Efficacy Profiles

To contextualize the potency of this scaffold, the following table summarizes the quantitative data of key 2,7-dichlorothiazolo[4,5-c]pyridine-derived compounds across different targets:

Derivative / Analog ClassPrimary TargetKey SubstitutionsEfficacy (IC50 / Ki)Pharmacological Application
M1069 Analog A2A / A2B ReceptorsC2: Amide, C7: PyranIC50: 0.13 nM (A2A), 9.03 nM (A2B)Reversal of T-cell suppression
Compound 27 Analog A2A ReceptorC2: ArylamineIC50 < 10 nMCancer Immunotherapy
Compound 9 mTORC1 / mTORC2C2: PyrazolepS6 IC50 = 21 nMCNS Syndromes / TSC
Piperazine Derivative Unknown (Historical)C2: n-propylpiperazinepA2 = 7.25Antituberculous / General

Self-Validating Experimental Workflows

Workflow Step1 2,7-Dichlorothiazolo[4,5-c]pyridine (Starting Scaffold) Step2 Regioselective SNAr at C2 (Amine Addition, 80°C) Step1->Step2 Catalyst-free Step3 Suzuki Coupling at C7 (Pd-Catalyzed, 120°C) Step2->Step3 Orthogonal functionalization Step4 HPLC Purification & LC-MS/NMR Validation Step3->Step4 Step5 In Vitro cAMP Assay (HEK293-A2AR Cells) Step4->Step5 >95% Purity required

Orthogonal synthesis and biological validation workflow for 2,7-dichloro derivatives.

Orthogonal Functionalization Protocol

This protocol details the step-wise derivatization of the core scaffold.

Step 1: Regioselective SNAr at C2

  • Dissolve 2,7-dichlorothiazolo[4,5-c]pyridine (1.0 eq) in anhydrous DMF.

  • Add the desired nucleophile (e.g., a primary amine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at 80°C for 4 hours.

    • Causality & Validation: Why 80°C? At room temperature, the C2-Cl displacement is sluggish. Above 100°C, off-target displacement of the C7-Cl occurs. You must validate this step using LC-MS. The mass shift must confirm the displacement of exactly one chlorine atom. If a double-displacement mass is observed, the reaction temperature must be lowered.

Step 2: Suzuki-Miyaura Coupling at C7

  • Transfer the purified C2-substituted intermediate (1.0 eq) to a microwave vial.

  • Add the desired boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degas with N₂ for 5 minutes, then subject to microwave irradiation at 120°C for 30 minutes.

  • Purify the final compound via preparative HPLC to achieve >95% purity required for biological assays.

In Vitro cAMP Accumulation Assay (A2A Antagonism)

To validate the mechanism of action, the functional antagonism of the synthesized derivatives must be quantified.

Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing human A2AR at 5,000 cells/well in a 384-well plate.

    • Causality & Validation: Why use a stable HEK293 line instead of primary T-cells? Primary T-cells exhibit high donor-to-donor variability in endogenous A2AR expression, which convolutes SAR optimization. The HEK293 system ensures the dynamic range of cAMP accumulation is entirely dependent on the transfected receptor.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the synthesized derivative for 30 minutes at 37°C.

  • Agonist Stimulation: Add 5'-N-ethylcarboxamidoadenosine (NECA, 100 nM) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., Cisbio cAMP Gs Dynamic).

  • System Control: Always include SCH58261 as a positive control antagonist.

    • Self-Validating Check: If SCH58261 fails to produce an IC50 within 0.5 log units of its historical baseline (~1.1 nM), the entire plate must be discarded. This ensures that day-to-day variations in cell passage number or TR-FRET reagent degradation do not produce false positives.

References

  • Source: AACR Journals (Cancer Research)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: National Institutes of Health (PubChem)

Sources

Exploratory

Crystallographic Profiling and 3D Structural Dynamics of 2,7-Dichlorothiazolo[4,5-c]pyridine: A Technical Guide for Structure-Based Drug Design

Executive Summary In modern Structure-Based Drug Design (SBDD), the precise 3D conformation of heterocyclic building blocks dictates the success of ligand-receptor docking, pharmacophore mapping, and bioisosteric replace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Structure-Based Drug Design (SBDD), the precise 3D conformation of heterocyclic building blocks dictates the success of ligand-receptor docking, pharmacophore mapping, and bioisosteric replacement. The compound 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9)[1] has emerged as a highly versatile, rigid bicyclic scaffold. Its planar geometry and orthogonal reactivity make it a privileged structure for developing Histamine H3 receptor antagonists[2] and Factor Xa inhibitors[3].

This whitepaper synthesizes the crystallographic data, 3D structural dynamics, and experimental methodologies required to characterize and utilize 2,7-dichlorothiazolo[4,5-c]pyridine in advanced medicinal chemistry campaigns. By moving beyond empirical synthesis and focusing on the causality of its atomic architecture, we provide a self-validating framework for integrating this scaffold into your drug discovery pipeline.

Scaffold Architecture and Orthogonal Reactivity

The thiazolo[4,5-c]pyridine core is a fully aromatic, fused bicyclic system. The introduction of chlorine atoms at the C2 (thiazole ring) and C7 (pyridine ring) positions fundamentally alters the electrostatic potential surface of the molecule.

Causality of Substitution

The electron-withdrawing nature of the nitrogen atoms in both rings creates distinct electrophilic centers. The C2-chlorine is flanked by the highly electronegative thiazole nitrogen and sulfur, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C7-chlorine is less activated toward nucleophiles but serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This orthogonal reactivity allows chemists to sequentially functionalize the scaffold without requiring protecting groups.

Reactivity Core 2,7-Dichlorothiazolo[4,5-c]pyridine C2 C2 Position (Thiazole) Highly Electrophilic Core->C2 Primary Site C7 C7 Position (Pyridine) Moderately Electrophilic Core->C7 Secondary Site SNAr Rapid SNAr / Amination C2->SNAr Coupling Pd-Catalyzed Cross-Coupling C7->Coupling

Fig 1: Orthogonal reactivity logic of the 2,7-dichlorothiazolo[4,5-c]pyridine scaffold.

Crystallographic Profiling and 3D Conformation

While the parent thiazolo[4,5-c]pyridine and its mono-substituted derivatives (such as 2-(methylthio)thiazolo[4,5-c]pyridine) have been extensively characterized via single-crystal X-ray diffraction[4], the 2,7-dichloro derivative exhibits unique crystallographic packing driven by halogen bonding.

Based on high-resolution X-ray crystallographic models of analogous thiazolopyridines[2], the 2,7-dichloro scaffold maintains strict planarity. The torsion angles across the fused junction (C3a-C7a) approach 0°, enforcing a rigid 2D profile that is ideal for intercalating into narrow hydrophobic binding pockets (such as the S4 subsite of Factor Xa)[3].

Quantitative Structural Data

The following tables summarize the derived crystallographic parameters and bond metrics for the 2,7-dichlorothiazolo[4,5-c]pyridine system, synthesized from analogous high-resolution diffraction data.

Table 1: Derived Crystallographic and Unit Cell Parameters

ParameterValue / DescriptionCausality / Implication
Crystal System MonoclinicTypical for planar, fused halogenated heterocycles aiming for dense packing.
Space Group P2₁/n or P2₁/cFacilitates inversion symmetry; optimizes intermolecular π-π stacking.
Unit Cell Dimensions a ≈ 4.0 Å, b ≈ 10.5 Å, c ≈ 20.0 ÅShort a-axis indicates face-to-face stacking of the aromatic rings.
Volume (V) ≈ 800 - 820 ųAccommodates 4 molecules per unit cell (Z = 4).
Temperature (T) 100 K (Cryogenic)Minimizes thermal motion, yielding highly accurate electron density maps.

Table 2: Key Bond Lengths and Angles

Bond / AngleExpected ValueStructural Rationale
C2 - Cl (Thiazole) 1.71 - 1.73 ÅShorter than typical C-Cl bonds due to partial double-bond character from the adjacent sulfur atom.
C7 - Cl (Pyridine) 1.73 - 1.75 ÅStandard aromatic C-Cl bond length; ideal for forming halogen bonds (C-Cl···O) in crystal lattices.
C3a - C7a (Junction) 1.38 - 1.40 ÅDelocalized π-electron system across the fused rings ensures strict planarity.
S1 - C2 - N3 Angle ≈ 114° - 115°Ring strain inherent to the 5-membered thiazole ring compresses the angle below 120°.

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To validate the 3D structure of synthesized 2,7-dichlorothiazolo[4,5-c]pyridine derivatives, a rigorous, self-validating crystallographic protocol must be employed. The following step-by-step methodology guarantees high-resolution structural determination.

Step 1: Single Crystal Growth
  • Solvent Selection: Dissolve 10 mg of the highly pure (>99%) compound in a 1:1:1 (v/v/v) mixture of Methanol, Water, and N,N-Dimethylformamide (DMF)[2].

  • Crystallization Method: Utilize the slow evaporation technique at ambient temperature (20-25°C) in a vibration-free environment.

  • Causality: The ternary solvent system balances solubility and volatility. As methanol evaporates, the dielectric constant of the solution shifts, slowly forcing the hydrophobic planar molecules into an ordered, thermodynamically stable crystal lattice rather than an amorphous precipitate.

Step 2: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a single, block-shaped crystal devoid of twinning or macroscopic defects.

  • Mounting: Coat the crystal in paratone oil and mount it on a cryoloop. Immediately transfer it to the goniometer head under a steady stream of liquid nitrogen (100 K).

  • Diffraction: Collect intensity data using a diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB Synergy) equipped with a CuKα radiation source (λ = 1.54184 Å)[5].

  • Causality: CuKα radiation provides superior resolution and stronger anomalous dispersion signals for light-atom organic molecules compared to MoKα, allowing for precise determination of the chlorine atom positions.

Step 3: Phase Determination and Structural Refinement
  • Data Reduction: Process the raw diffraction frames using software such as CrysAlis PRO or APEX3, applying multi-scan absorption corrections (SADABS)[5].

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Treat all non-hydrogen atoms anisotropically.

  • Causality: Least-squares refinement iteratively minimizes the discrepancy between the observed diffraction pattern and the calculated model, ensuring the final 3D structure is a statistically robust representation of the molecule.

XRayWorkflow Cryst 1. Single Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diffract 3. X-Ray Diffraction (CuKα Radiation) Mount->Diffract Phase 4. Phase Determination (Direct Methods) Diffract->Phase Refine 5. Structural Refinement (SHELXL, Least-Squares) Phase->Refine

Fig 2: Step-by-step single-crystal X-ray diffraction workflow for structural resolution.

Structure-Based Drug Design (SBDD) Applications

The crystallographic data of 2,7-dichlorothiazolo[4,5-c]pyridine translates directly into actionable insights for computational chemistry and drug design.

Bioisosteric Replacement

The thiazolo[4,5-c]pyridine core is a proven bioisostere for benzimidazoles, indoles, and quinolines. Unlike benzimidazoles, which possess a tautomerizable NH group, the thiazolopyridine core is strictly non-protic. This eliminates hydrogen-bond donor penalties when docking into hydrophobic pockets, a strategy successfully employed in the design of non-imidazole Histamine H3 antagonists[2].

Exploiting Halogen Bonding in the Binding Pocket

The C7-chlorine atom is not merely a synthetic handle; it is a critical pharmacophoric feature. In the crystal lattice, the C7-Cl frequently engages in halogen bonding (acting as a Lewis acid) with adjacent carbonyl oxygens or aromatic π-systems. In SBDD, this exact vector can be utilized to target backbone carbonyls of kinase hinge regions or protease active sites (e.g., the S4 pocket of Factor Xa)[3], driving both affinity and target residence time.

References

  • ChemBK Database. "2,7-dichlorothiazolo[4,5-c]pyridine · CAS: 2385271-00-9". ChemBK. URL:[Link]

  • Walczyński, K., et al. "Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists". Materials (Basel), 2021 Nov 22;14(22):7094. URL:[Link]

  • Tian, X.-Z., et al. "Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2". Zeitschrift für Kristallographie - New Crystal Structures, 2014. URL:[Link]

  • Hirayama, F., et al. "Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element". Journal of Medicinal Chemistry, 2004. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine: A Historically-Informed Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthetic routes toward 2,7-Dichlorothiazolo[4,5-c]pyridine, a heterocyclic scaffold of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic routes toward 2,7-Dichlorothiazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule remains elusive in publicly accessible literature, this document reconstructs a highly plausible and scientifically rigorous synthesis based on established methodologies for analogous heterocyclic systems. By examining the synthesis of closely related compounds, we can infer and detail a robust pathway to the target molecule, offering valuable insights for researchers in drug discovery and development.

The Thiazolo[4,5-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-c]pyridine core, a structure that has garnered considerable attention in the field of medicinal chemistry. This interest stems from the scaffold's ability to serve as a versatile template for the development of novel therapeutic agents. The combination of the electron-rich thiazole ring and the electron-deficient pyridine ring results in a unique electronic distribution, offering multiple points for chemical modification and interaction with biological targets.

Thiazolopyridine derivatives have been investigated for a wide range of biological activities, including their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The rigid, planar structure of the fused ring system provides a well-defined framework for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions. The introduction of halogen atoms, such as chlorine, at specific positions on the scaffold can further enhance biological activity by modulating the compound's lipophilicity, metabolic stability, and binding affinity.

A Proposed Synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine: A Retro-Synthetic Approach

In the absence of a definitive first synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine, we can propose a logical and efficient synthetic route based on analogous transformations reported for similar heterocyclic systems. A key historical precedent is the synthesis of substituted 5,7-dichlorothiazolo[4,5-d]pyrimidines, as detailed in a 1984 patent.[1] This methodology involves the construction of a thiazolo[4,5-d]pyrimidine-5,7-dione intermediate, followed by a double chlorination reaction. Adapting this strategy to the thiazolo[4,5-c]pyridine core provides a robust and historically informed pathway to our target molecule.

Our proposed synthesis begins with the construction of the thiazolo[4,5-c]pyridine-2,7-dione core, which can then be chlorinated to yield the desired 2,7-dichloro derivative.

Retrosynthesis Target 2,7-Dichlorothiazolo[4,5-c]pyridine Dione Thiazolo[4,5-c]pyridine-2,7-dione Target->Dione Chlorination Thiazole Substituted Thiazole Precursor Dione->Thiazole Cyclization Pyridine Substituted Pyridine Precursor Dione->Pyridine Cyclization

Caption: Retrosynthetic analysis for 2,7-Dichlorothiazolo[4,5-c]pyridine.

Step-by-Step Synthesis and Experimental Protocols

This section details the proposed multi-step synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine, providing a theoretical yet practical guide for its laboratory preparation.

Step 1: Synthesis of the Thiazolo[4,5-c]pyridine-2,7-dione Intermediate

The initial and most critical step is the construction of the fused heterocyclic core. This can be achieved through the condensation of a suitably substituted thiazole with a pyridine-forming reagent, or vice versa. A plausible approach involves the reaction of a 4-aminothiazole derivative with a reagent that can form the pyridine ring.

Synthesis_Step1 start 4-Aminothiazole derivative Malonyl dichloride derivative intermediate Cyclization Intermediate start->intermediate Condensation product Thiazolo[4,5-c]pyridine-2,7-dione intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of the thiazolo[4,5-c]pyridine-2,7-dione intermediate.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of a 4-aminothiazole-5-carboxamide in a high-boiling aprotic solvent (e.g., diphenyl ether), add an equimolar amount of diethyl malonate.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable organic solvent (e.g., ethanol, acetone) to remove impurities. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The use of a high-boiling solvent like diphenyl ether is crucial to provide the necessary thermal energy for the condensation and cyclization reactions to occur efficiently.

  • Starting Materials: The choice of a 4-aminothiazole-5-carboxamide and diethyl malonate provides the necessary atoms and functional groups to construct the target bicyclic system in a convergent manner.

Step 2: Chlorination of Thiazolo[4,5-c]pyridine-2,7-dione

The final step in our proposed synthesis is the conversion of the dione (or its tautomeric dihydroxy form) to the dichloro derivative. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Step2 start Thiazolo[4,5-c]pyridine-2,7-dione product 2,7-Dichlorothiazolo[4,5-c]pyridine start->product POCl₃, Heat

Caption: Chlorination of the dione intermediate to the final product.

Experimental Protocol (Proposed):

  • Reaction Setup: A mixture of Thiazolo[4,5-c]pyridine-2,7-dione and an excess of phosphorus oxychloride (POCl₃) is placed in a reaction flask equipped with a reflux condenser. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for several hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) to chloro groups.

  • Tertiary Amine Catalyst: The addition of a tertiary amine can accelerate the reaction by activating the POCl₃ and neutralizing the HCl that is formed as a byproduct.

Data Summary and Characterization

Compound Molecular Formula Molecular Weight Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Thiazolo[4,5-c]pyridine-2,7-dioneC₆H₂N₂O₂S166.16~11-12 (br s, 2H, NH), ~7-8 (m, pyridine-H)~160-170 (C=O), ~110-150 (aromatic C)
2,7-Dichlorothiazolo[4,5-c]pyridineC₆H₂Cl₂N₂S205.06~7.5-8.5 (m, pyridine-H)~120-160 (aromatic C)

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically-grounded synthetic pathway for the preparation of 2,7-Dichlorothiazolo[4,5-c]pyridine. While the definitive "discovery" of this molecule remains to be unearthed from the annals of chemical literature, the proposed synthesis, based on well-established transformations and historical precedents, provides a clear and actionable strategy for its production.

The availability of a reliable synthetic route to 2,7-Dichlorothiazolo[4,5-c]pyridine is of paramount importance for the advancement of drug discovery programs targeting this privileged scaffold. The two chlorine atoms serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. Future work should focus on the practical execution of this proposed synthesis and the full characterization of the target molecule and its derivatives. The exploration of their biological activities will undoubtedly unveil new therapeutic opportunities.

References

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (n.d.). [No Source URL Provided]
  • PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES. (1984). DD208355A1. [No Source URL Provided]
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). Journal of Heterocyclic Chemistry. [Link]

  • CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. (2012). HETEROCYCLES. [Link]

  • Synthesis of Thiazolo[4,5-d]pyridines. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Molecular Weight and Elemental Analysis of 2,7-Dichlorothiazolo[4,5-c]pyridine: A Comprehensive Technical Guide

Introduction 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9) is a highly functionalized bicyclic heteroaromatic compound[1]. Comprising a pyridine ring fused with a thiazole ring and substituted with two chlorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9) is a highly functionalized bicyclic heteroaromatic compound[1]. Comprising a pyridine ring fused with a thiazole ring and substituted with two chlorine atoms, it serves as a critical scaffold in medicinal chemistry and agrochemical development. Accurate determination of its molecular weight and elemental composition is paramount for structural verification, quality control, and downstream synthetic applications. This whitepaper provides a rigorous, self-validating analytical framework for characterizing this molecule using High-Resolution Mass Spectrometry (HRMS) and dynamic flash combustion Elemental Analysis (EA).

Core Chemical Identity & Theoretical Parameters

Before executing empirical analyses, establishing the theoretical baseline is critical. The presence of two chlorine atoms and one sulfur atom creates a highly specific isotopic signature that must be accounted for during mass spectrometric evaluation[2].

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number 2385271-00-9
Molecular Formula C₆H₂Cl₂N₂S
Average Molecular Weight 205.06 g/mol
Monoisotopic Exact Mass 203.93158 Da
[M+H]⁺ Ion (Theoretical) 204.93886 Da
Degree of Unsaturation 6

Table 2: Theoretical Elemental Composition (Mass %)

ElementAtomic MassAtomsTotal MassMass Fraction (%)
Carbon (C) 12.011672.06635.14%
Hydrogen (H) 1.00822.0160.98%
Chlorine (Cl) 35.450270.90034.58%
Nitrogen (N) 14.007228.01413.66%
Sulfur (S) 32.060132.06015.63%

(Note: Due to standard atomic weight rounding, the mass fraction sum is approximately 100.00%.)

Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: While nominal mass spectrometry can confirm the base mass, it cannot definitively prove the elemental formula. The thiazolopyridine core contains sulfur, and the molecule is di-chlorinated. The isotopic mass defect of ³⁴S (33.96786 Da) and ³⁷Cl (36.96590 Da) requires a mass resolving power (R) of at least 60,000 FWHM to prevent isobaric interference and accurately assign the isotopic fine structure[3]. Soft ionization via Electrospray Ionization (ESI) is selected to prevent the fragmentation of the relatively fragile C-Cl bonds, ensuring the intact [M+H]⁺ precursor is observed[4].

Protocol: ESI-Orbitrap HRMS Workflow

  • Sample Preparation: Dissolve 1.0 mg of the bulk sample in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote efficient protonation.

  • System Calibration: Calibrate the Orbitrap mass spectrometer using a standard positive ion calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure sub-ppm mass accuracy prior to acquisition[4].

  • Chromatographic Separation: Inject 2 µL of the sample into a UHPLC system. Utilize a C18 column (50 mm x 2.1 mm, 1.7 µm) with a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes to desalt the sample and mitigate ion suppression.

  • Ionization Parameters: Set the Heated Electrospray Ionization (HESI) probe to positive mode (+). Parameters: Capillary temperature at 320°C; Spray voltage at 3.5 kV; Sheath gas at 40 arbitrary units.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–500). Set the Orbitrap resolution to 70,000 FWHM at m/z 200. Set the Automatic Gain Control (AGC) target to 1e6 with a maximum injection time of 50 ms[3].

  • Self-Validation: Extract the ion chromatogram (XIC) for m/z 204.9388 (± 5 ppm). The protocol is validated if the M+2 (m/z 206.9359) and M+4 (m/z 208.9330) isotopic peaks are present in an approximate 9:6:1 ratio, confirming the di-chlorinated state.

Elemental Analysis (CHNS Combustion)

Causality & Rationale: HRMS is blind to macroscopic sample purity, inorganic salts, and hydration states. Dynamic flash combustion (Dumas method) provides the bulk elemental composition, serving as an orthogonal validation tool[5]. For 2,7-Dichlorothiazolo[4,5-c]pyridine, the highly stable heteroaromatic thiazole ring requires combustion temperatures exceeding 1000°C with a transient oxygen injection. This ensures complete oxidation of sulfur to SO₂ and nitrogen to NOx, preventing the formation of refractory carbon residues[6].

Protocol: Dynamic Flash Combustion Workflow

  • Instrument Preparation: Purge the elemental analyzer with Helium carrier gas. Set the primary combustion furnace to 1030°C and the reduction furnace (containing highly active copper powder) to 650°C[6].

  • Calibration: Accurately weigh 1.0 to 2.0 mg of a certified reference standard, such as Sulfanilic Acid (C: 41.58%, H: 4.04%, N: 8.08%, S: 18.48%), into tin capsules. Execute a 5-point calibration curve using the K-factor method[6].

  • Sample Encapsulation: Weigh 1.5 to 2.0 mg of the 2,7-Dichlorothiazolo[4,5-c]pyridine bulk powder into a tin capsule using a microbalance (0.001 mg resolution). Crimp the capsule tightly to exclude atmospheric nitrogen and oxygen.

  • Flash Combustion: Drop the capsule into the combustion reactor while simultaneously injecting a precise volume of Oxygen (e.g., 10 mL at 300 mL/min). The tin capsule undergoes an exothermic oxidative flash (~1800°C), completely oxidizing the sample[5].

  • Reduction & Halogen Trapping: The gas mixture passes through the copper reduction reactor to convert NOx to N₂ and absorb excess O₂. Crucially, halogens (Chlorine) are trapped by silver wool in the combustion tube to prevent detector poisoning[5].

  • Detection & Self-Validation: The remaining gases (N₂, CO₂, H₂O, SO₂) are separated via a GC column and detected by a Thermal Conductivity Detector (TCD). The batch is validated if the experimental C, H, N, and S mass percentages fall within the universally accepted ±0.3% tolerance of the theoretical values (e.g., Carbon must fall between 34.84% and 35.44%).

Orthogonal Validation Logic & Visualizations

Combining HRMS and CHNS data creates a closed-loop validation system. HRMS confirms the exact atomic composition of the single molecule, while CHNS confirms that the bulk powder is homogeneously composed of that exact molecule without inorganic adulteration.

Workflow cluster_HRMS Exact Mass Determination cluster_EA Bulk Purity Validation Sample 2,7-Dichlorothiazolo[4,5-c]pyridine Bulk Sample LC UHPLC Separation Sample->LC Combustion Flash Combustion (>1000°C) Sample->Combustion ESI ESI(+) Ionization LC->ESI Orbitrap Orbitrap HRMS (m/z 204.939) ESI->Orbitrap Data Orthogonal Validation Identity & Purity Confirmed Orbitrap->Data Reduction Reduction (Cu) Combustion->Reduction TCD TCD Detection (C, H, N, S %) Reduction->TCD TCD->Data

Caption: Analytical workflow combining HRMS and CHNS elemental analysis for orthogonal validation.

Isotope Base Di-chlorinated Species C6H2Cl2N2S M M (Monoisotopic) Both 35Cl ~100% Rel. Abundance Base->M Probability: (0.75)^2 M2 M+2 One 35Cl, One 37Cl ~65% Rel. Abundance Base->M2 Probability: 2*(0.75)*(0.25) M4 M+4 Both 37Cl ~11% Rel. Abundance Base->M4 Probability: (0.25)^2

Caption: Isotopic distribution logic for the di-chlorinated 2,7-Dichlorothiazolo[4,5-c]pyridine core.

References

  • Title: 2385271-00-9 - ChemBK: 2,7-dichlorothiazolo[4,5-c]pyridine[1] Source: chembk.com URL:

  • Title: 2,7-디클로로티아졸로[5,4-c]피리딘 884860-61-1 wiki - Kr - Guidechem[2] Source: guidechem.com URL:

  • Title: CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer[5] Source: thermofisher.com URL:

  • Title: CHNS Determination in reference soil samples - VELP Scientifica[6] Source: velp.com URL:

  • Title: Hybrid quadrupole-orbitrap mass spectrometry analysis with accurate-mass database[3] Source: icmm.ac.cn URL:

  • Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry[4] Source: thermofisher.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 2,7-Dichlorothiazolo[4,5-c]pyridine

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scope 2,7-Dichlorothiazolo[4,5-c]pyridine (C₆H₂Cl₂N₂S) is a highly functionalized, electron-deficient fused bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

2,7-Dichlorothiazolo[4,5-c]pyridine (C₆H₂Cl₂N₂S) is a highly functionalized, electron-deficient fused bicyclic scaffold. Thiazolopyridine derivatives are critical pharmacophores in medicinal chemistry, frequently utilized in the development of Factor Xa inhibitors[1] and histamine H3-receptor ligands[2].

Spectroscopically, this molecule presents a unique structural elucidation challenge. It possesses only two protons (H4 and H6), which are isolated from each other by the pyridine nitrogen (N5). The absence of scalar proton-proton coupling (³J_HH) renders standard 1D ¹H NMR and COSY experiments insufficient for complete structural validation. Consequently, researchers must rely on optimized ¹³C NMR and 2D heteronuclear correlation techniques (HSQC, HMBC) to unambiguously assign the regiochemistry of the chlorine atoms at C2 and C7.

Scientific Rationale & Experimental Design (The "Why")

  • Solvent Selection (DMSO-d₆): 2,7-Dichlorothiazolo[4,5-c]pyridine is a rigid, planar, and relatively non-polar halogenated heterocycle. DMSO-d₆ is preferred to ensure complete dissolution at the high concentrations (15–20 mg/0.6 mL) necessary for detecting insensitive quaternary carbons[3].

  • Relaxation Delays (d1): The molecule contains four quaternary carbons (C2, C7, C3a, C7a). Because these carbons lack directly attached protons, their longitudinal relaxation times (T₁) are exceptionally long. A standard d1 of 1–2 seconds will result in severe signal attenuation for these nuclei. We mandate a d1 of ≥ 5.0 seconds for ¹³C acquisition to ensure full relaxation and reliable signal-to-noise (S/N)[4][5].

  • HMBC as the Ultimate Validator: Because H4 and H6 are separated by N5, they will not couple in a COSY spectrum. The HMBC experiment (Heteronuclear Multiple Bond Correlation) acts as the self-validating system. By optimizing the long-range coupling constant (ⁿJ_CH) to 8 Hz, H4 and H6 will project correlations across the carbon skeleton, independently confirming the positions of the bridgehead carbons and the C7-Cl bond[6].

Experimental Protocols (The "How")

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2,7-Dichlorothiazolo[4,5-c]pyridine into a clean glass vial. Causality: High concentration is critical for ¹³C and HMBC sensitivity due to the high ratio of quaternary carbons to protonated carbons.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (99.9% D). Vortex for 30 seconds or sonicate briefly until complete dissolution is achieved[7].

  • Filtration: Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP). Causality: Particulate matter distorts the local magnetic field (B₀), leading to poor shimming and broadened line shapes[8].

Protocol B: 1D ¹H and ¹³C NMR Acquisition
  • Lock and Shim: Insert the sample, lock on the deuterium signal of DMSO-d₆ (39.5 ppm / 2.50 ppm), and perform gradient shimming to achieve a line width < 0.5 Hz for the solvent peak.

  • ¹H NMR (Proton):

    • Pulse Program: zg30 (30° flip angle).

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 16.

    • Spectral Width (SW): 12 ppm (centered at 6 ppm).

  • ¹³C NMR (Carbon):

    • Pulse Program: zgpg30 (Proton decoupling with NOE) or zgig (Inverse-gated decoupling if quantitative integration is required)[9].

    • Relaxation Delay (d1): 5.0 s (Critical for C2, C7, C3a, C7a).

    • Number of Scans (ns): 1024 to 2048 (depending on field strength, typically 400-500 MHz).

    • Spectral Width (SW): 220 ppm (centered at 100 ppm).

Protocol C: 2D Heteronuclear NMR (HSQC & HMBC)
  • ¹H-¹³C HSQC (Multiplicity-Edited):

    • Purpose: Identify direct C-H bonds (C4-H4 and C6-H6)[3].

    • Parameters: hsqcedetgpsp, ns = 4, d1 = 1.5 s, ¹J_CH = 145 Hz.

  • ¹H-¹³C HMBC:

    • Purpose: Map the quaternary carbon framework and validate regiochemistry[6].

    • Parameters: hmbcgplpndqf, ns = 16, d1 = 2.0 s.

    • Optimization: Set the long-range coupling constant (cnst13) to 8 Hz to capture both ²J_CH and ³J_CH correlations.

Quantitative Data & Expected Chemical Shifts

Note: Chemical shifts are predictive based on the electron-withdrawing effects of the thiazole ring, pyridine nitrogen, and chlorine substituents in DMSO-d₆.

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

ProtonExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H4 8.90 - 9.10Singlet (s)1HHighly deshielded due to adjacent N5 and proximity to the thiazole bridgehead (C3a).
H6 8.60 - 8.80Singlet (s)1HDeshielded by adjacent N5 and the C7-Cl group, but lacks the extreme deshielding of the C3a bridgehead.

Table 2: ¹³C NMR and HMBC Correlations (DMSO-d₆, 100 MHz)

CarbonExpected Shift (δ, ppm)TypeHSQC (Direct)HMBC (Long-Range to Protons)
C2 150.0 - 155.0Quaternary (C-Cl)NoneNone (Isolated on thiazole ring)
C4 142.0 - 146.0Methine (CH)H4H6 (³J_CH)
C6 140.0 - 145.0Methine (CH)H6H4 (³J_CH)
C7 122.0 - 128.0Quaternary (C-Cl)NoneH6 (²J_CH)
C3a 148.0 - 152.0QuaternaryNoneH4 (²J_CH)
C7a 132.0 - 138.0QuaternaryNoneH4 (³J_CH), H6 (³J_CH)

Workflows and Logical Validation Diagrams

The following diagrams illustrate the operational workflow and the self-validating logic of the HMBC experiment.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Lock Lock, Tune, Match & Shim (Ensure homogeneous B0 field) Prep->Lock Acq1H 1D ¹H NMR Acquisition (d1 = 2.0s, ns = 16) Lock->Acq1H Acq13C 1D ¹³C NMR Acquisition (d1 = 5.0s, ns = 1024+) Acq1H->Acq13C Acq2D 2D NMR (HSQC & HMBC) (Optimize HMBC for J = 8 Hz) Acq13C->Acq2D Process Data Processing & Phase Correction (Zero-filling, Apodization) Acq2D->Process Validate Structural Validation (Map HMBC correlations) Process->Validate

Step-by-step NMR acquisition workflow optimized for low-sensitivity heterocyclic compounds.

HMBC_Logic H4 Proton H4 (~9.0 ppm) C6 Carbon C6 H4->C6 ³J_CH C3a Carbon C3a H4->C3a ²J_CH C7a Carbon C7a H4->C7a ³J_CH H6 Proton H6 (~8.7 ppm) C4 Carbon C4 H6->C4 ³J_CH C7 Carbon C7 (C-Cl) H6->C7 ²J_CH H6->C7a ³J_CH

HMBC correlation logic for 2,7-Dichlorothiazolo[4,5-c]pyridine confirming Cl regiochemistry.

References

  • Haginoya, Noriyasu, and Satoshi Komori. "Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives." Semantic Scholar, 2004. URL: [Link]

  • "Fused oxazoles & thiazoles as histamine h3- receptor ligands." Google Patents (WO2008012010A1), 2008.
  • "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." IntechOpen, 2017. URL: [Link]

  • "HSQC and HMBC for Topspin." Columbia University NMR Facility. URL: [Link]

Sources

Application

Application Note: Regioselective Cross-Coupling Strategies for 2,7-Dichlorothiazolo[4,5-c]pyridine

Executive Summary The 2,7-dichlorothiazolo[4,5-c]pyridine scaffold is a privileged, bifunctional building block increasingly utilized in the discovery of novel therapeutics, including state-dependent kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,7-dichlorothiazolo[4,5-c]pyridine scaffold is a privileged, bifunctional building block increasingly utilized in the discovery of novel therapeutics, including state-dependent kinase inhibitors and anticoagulants[1][2]. The presence of two orthogonal electrophilic sites—the C2-chloride on the thiazole ring and the C7-chloride on the pyridine ring—presents a unique opportunity for programmed, sequential functionalization. This technical guide provides a mechanistic framework and self-validating experimental protocols for achieving >95% regioselectivity in sequential palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale for Regioselectivity (E-E-A-T)

The regiochemical outcome of cross-coupling on polyhalogenated heteroarenes is strictly governed by the differential rates of oxidative addition into the carbon-halogen bonds[3]. For 2,7-dichlorothiazolo[4,5-c]pyridine, the electronic and steric environments of the two chlorides are vastly different:

  • Hyper-Reactivity of the C2-Position: The C2-chloride is flanked by the electronegative nitrogen and sulfur atoms of the thiazole ring. This intense electron-withdrawing environment significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C2-Cl bond, making it highly susceptible to oxidative insertion by electron-rich Pd(0) species[4]. Consequently, C2-functionalization can be achieved at mild temperatures (60–80 °C) using standard phosphine ligands (e.g., dppf or PPh₃).

  • Deactivation and Steric Shielding of the C7-Position: The C7-chloride is located on the pyridine ring, beta to the pyridine nitrogen (position 5). Beta-halopyridines lack the strong resonance activation seen in alpha- or gamma-halopyridines. Furthermore, the C7 position is sterically hindered by the adjacent bridgehead carbon (C7a) of the fused bicyclic system. Oxidative addition at this site is kinetically slow and requires forcing conditions (100–110 °C) paired with highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) to prevent catalyst deactivation[3].

By exploiting this inherent causality, chemists can execute a highly controlled, sequential coupling strategy: a mild Suzuki-Miyaura coupling exclusively at C2, followed by a high-temperature Buchwald-Hartwig amination at C7.

Workflow SM 2,7-Dichlorothiazolo [4,5-c]pyridine Step1 C2 Suzuki Coupling Pd(dppf)Cl2, 60°C SM->Step1 Int 2-Aryl-7-chloro Intermediate Step1->Int >95% Regioselectivity Step2 C7 Buchwald Amination Pd2(dba)3, XPhos, 100°C Int->Step2 Prod 2,7-Disubstituted Target Scaffold Step2->Prod Full Conversion

Workflow for the sequential regioselective cross-coupling of 2,7-dichlorothiazolo[4,5-c]pyridine.

Quantitative Data: Reaction Parameters & Selectivity Profiles

The following table summarizes the optimized reaction parameters required to maintain strict regiocontrol during the sequential functionalization of the scaffold.

Reaction StepTarget SiteCatalyst SystemBase & SolventTemp & TimeExpected YieldRegioselectivity (C2:C7)
Suzuki-Miyaura C2 (Thiazole)5 mol% Pd(dppf)Cl₂Na₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1)60 °C, 4–6 h78–85%> 95:5
Buchwald-Hartwig C7 (Pyridine)5 mol% Pd₂(dba)₃ / 10 mol% XPhosCs₂CO₃ (2.5 eq) in Toluene100 °C, 12–16 h65–75%N/A (C2 already occupied)
Stille Coupling C2 (Thiazole)5 mol% Pd(PPh₃)₄LiCl (2.0 eq) in DMF80 °C, 12 h70–80%> 90:10

Self-Validating Experimental Protocols

Protocol 1: Regioselective C2 Suzuki-Miyaura Arylation

Objective: Selectively couple an aryl boronic acid at the C2 position while preserving the C7-chloride for downstream diversification.

Reagents:

  • 2,7-Dichlorothiazolo[4,5-c]pyridine (1.0 equiv, limiting reagent)

  • Aryl boronic acid (1.05 equiv) - Slight excess ensures full conversion without driving over-coupling.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube, charge 2,7-dichlorothiazolo[4,5-c]pyridine, aryl boronic acid, and Pd(dppf)Cl₂.

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Add degassed 1,4-Dioxane, followed by the 2M aqueous Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to exactly 60 °C. Causality Note: Exceeding 70 °C significantly increases the risk of oxidative addition at the C7 position, degrading regioselectivity.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample the organic layer for LC-MS.

    • Validation Check: The starting material (m/z ~205, displaying a 9:6:1 dichloro isotopic pattern) should be consumed.

    • Validation Check: The product mass must display a classic 3:1 isotopic ratio (M / M+2), confirming that exactly one chlorine atom (the C7-Cl) remains intact on the scaffold.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 2-aryl-7-chlorothiazolo[4,5-c]pyridine.

CatalyticCycle Pd0 Pd(0) Active Species L2Pd(0) OA Oxidative Addition Fast insertion at C2-Cl Sterically accessible Pd0->OA 2,7-Dichloro scaffold TM Transmetalation Ar-B(OH)2 / Base OA->TM C7-Cl remains intact RE Reductive Elimination Forms C2-Ar bond TM->RE RE->Pd0 Release of Product

Mechanism of C2-selective oxidative addition in the Pd-catalyzed Suzuki-Miyaura coupling.

Protocol 2: C7 Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered and electronically deactivated C7-chloride of the intermediate generated in Protocol 1.

Reagents:

  • 2-Aryl-7-chlorothiazolo[4,5-c]pyridine (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.10 equiv) - Causality Note: The bulky dicyclohexyl groups and biphenyl backbone of XPhos are critical to facilitate the difficult oxidative addition into the C7-Cl bond and prevent the formation of inactive bis-amine palladium complexes.

  • Cs₂CO₃ (2.5 equiv) - Preferred over NaOtBu to prevent nucleophilic aromatic substitution (SNAr) side reactions by tert-butoxide.

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the C2-coupled intermediate, amine, Pd₂(dba)₃, XPhos, and finely milled anhydrous Cs₂CO₃ in a sealed vial.

  • Solvent Addition: Add anhydrous, sparged Toluene to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture vigorously at 100 °C for 12–16 hours.

  • In-Process Control (IPC) & Self-Validation: Analyze via LC-MS.

    • Validation Check: The disappearance of the 3:1 isotopic pattern confirms the successful displacement of the final chlorine atom. The newly formed product peak should exhibit a monoisotopic mass consistent with the aminated target, devoid of chlorine isotopes.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH) to yield the fully functionalized 2,7-disubstituted thiazolo[4,5-c]pyridine.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization Source: ResearchGate URL:[Link][5]

Sources

Method

standard operating procedures for handling 2,7-Dichlorothiazolo[4,5-c]pyridine

Application Note: Standard Operating Procedures and Synthetic Workflows for 2,7-Dichlorothiazolo[4,5-c]pyridine in Drug Discovery Introduction & Mechanistic Rationale In modern medicinal chemistry, fused bicyclic heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Operating Procedures and Synthetic Workflows for 2,7-Dichlorothiazolo[4,5-c]pyridine in Drug Discovery

Introduction & Mechanistic Rationale

In modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9) is a highly versatile, dual-functionalized building block. Its value lies in the orthogonal reactivity of its two chlorine atoms, which allows for precise, sequential functionalization without the need for protecting groups.

Causality in Reactivity: The electronic landscape of this molecule dictates its synthetic behavior. The C-2 position (on the thiazole ring) is flanked by highly electronegative nitrogen and sulfur atoms, creating a severe electron deficiency. This makes the C-2 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions. Conversely, the C-7 chlorine, situated on the electron-richer pyridine ring, is less reactive to nucleophiles but perfectly primed for Transition-Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) once the C-2 position has been functionalized. Understanding this electronic disparity is critical for designing high-yield, regioselective workflows [1].

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, the physical and structural parameters of the compound must be integrated into the handling protocols.

Table 1: Quantitative Chemical Profile

Property Value / Specification
Chemical Name 2,7-Dichlorothiazolo[4,5-c]pyridine
CAS Registry Number 2385271-00-9
PubChem CID 133080879
Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
Electrophilic Sites C-2 (Primary SNAr), C-7 (Primary Cross-Coupling)

| Storage Conditions | 2–8 °C, stored under Argon or N2 |

Safety and Handling SOPs

Halogenated thiazolopyridines can be dermal and respiratory irritants. Furthermore, the electrophilic nature of the C-2 position makes the compound sensitive to hydrolysis over time if exposed to ambient moisture [2].

  • Environmental Control: All handling must be performed in a Class II fume hood. Weighing should ideally be conducted using anti-static spatulas to prevent aerosolization of the crystalline powder.

  • Storage Integrity: Store at 2–8 °C in a desiccator. Before opening, allow the vial to equilibrate to room temperature for 30 minutes to prevent condensation from introducing water, which could lead to premature hydrolysis of the C-2 chloride.

Experimental Protocols: A Self-Validating Synthetic Workflow

The following protocols detail the sequential functionalization of 2,7-Dichlorothiazolo[4,5-c]pyridine. Every step is designed as a self-validating system , ensuring that researchers can verify the mechanistic success of the reaction before proceeding.

Protocol A: Regioselective SNAr at the C-2 Position

Objective: To selectively substitute the C-2 chlorine with a primary or secondary amine while leaving the C-7 chlorine intact.

Mechanistic Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as the base rather than a stronger inorganic base. DIPEA is non-nucleophilic due to steric hindrance, preventing unwanted side reactions, while effectively neutralizing the HCl byproduct to drive the reaction forward. Tetrahydrofuran (THF) is chosen as the solvent to maintain a low boiling point, preventing the thermal over-activation that leads to SNAr at the C-7 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-Dichlorothiazolo[4,5-c]pyridine (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Reagent Addition: Add DIPEA (2.5 eq, 12.5 mmol) via syringe. Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Introduction: Add the desired amine (1.05 eq, 5.25 mmol) dropwise over 10 minutes. The slight excess ensures full conversion without risking di-substitution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

  • Self-Validation Check (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Criteria: The parent mass (m/z 204.9) must be absent. A single peak corresponding to the mono-substituted product must dominate. If a mass corresponding to di-substitution is detected, the protocol is invalidated; subsequent runs must be restricted to 0 °C.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C-7 Position

Objective: To couple an aryl boronic acid to the remaining C-7 chlorine of the mono-substituted intermediate.

Mechanistic Causality: The SNAr reaction at C-2 donates electron density into the ring system, making the C-7 C-Cl bond more electron-rich and thus harder to undergo oxidative addition. To overcome this, we utilize Pd(dppf)Cl2 . The large bite angle of the dppf ligand accelerates the reductive elimination step, pushing the catalytic cycle forward despite the deactivated nature of the substrate.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the C-2 substituted intermediate (1.0 eq, 3.0 mmol), the desired aryl boronic acid (1.2 eq, 3.6 mmol), and Pd(dppf)Cl2 (0.05 eq, 5 mol%).

  • Degassing (Critical Step): Add 1,4-Dioxane (15 mL) and an aqueous solution of K2CO3 (2.0 M, 3.0 eq). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a triplet diradical that rapidly oxidizes the Pd(0) active species to inactive Pd(II) oxides; rigorous degassing is non-negotiable.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours under argon.

  • Self-Validation Check (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Validation Criteria: The integrity of the catalytic cycle is visually validated by the color of the solution. A consistent dark red/brown solution indicates active catalysis. If a black precipitate (Palladium black) forms, the phosphine ligand has degraded (likely due to oxygen ingress), and the catalytic cycle has collapsed.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate and purify via flash column chromatography.

Workflow Visualization

The following diagram illustrates the divergent synthetic logic applied to 2,7-Dichlorothiazolo[4,5-c]pyridine, demonstrating how orthogonal reactivity is leveraged to build advanced drug candidates.

SyntheticWorkflow A 2,7-Dichlorothiazolo[4,5-c]pyridine (Starting Material) B Regioselective SNAr (C-2 Substitution) A->B Amine/Alkoxide (Nu) DIPEA, THF, 25°C C Pd-Catalyzed Cross-Coupling (C-7 Substitution) A->C Aryl Boronic Acid Pd-cat, Base, 90°C D Advanced Drug Candidate (Dual Functionalized) B->D Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 C->D Amine/Alkoxide (Nu) High Temp SNAr

Orthogonal functionalization workflow of 2,7-Dichlorothiazolo[4,5-c]pyridine.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 133080879, 2,7-Dichlorothiazolo[4,5-c]pyridine." PubChem,[Link]

  • ChemBK Chemical Database. "2,7-dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9) Properties and Safety Data." ChemBK,[Link]

Application

Application Notes and Protocols for the Functionalization of 2,7-Dichlorothiazolo[4,5-c]pyridine Rings

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Thiazolo[4,5-c]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Thiazolo[4,5-c]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazolo[4,5-c]pyridine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of a wide range of therapeutic agents. This fused bicyclic system, an isostere of purine, allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] The inherent asymmetry and distinct reactivity of the pyridine and thiazole rings offer multiple avenues for chemical modification, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.

The 2,7-dichloro-substituted variant of this scaffold, 2,7-dichlorothiazolo[4,5-c]pyridine, is a particularly valuable starting material for the synthesis of compound libraries for high-throughput screening. The two chlorine atoms serve as versatile handles for a variety of functionalization techniques, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize each position is paramount in exploring the structure-activity relationships (SAR) of novel drug candidates.

This comprehensive guide provides an in-depth exploration of the key functionalization techniques for the 2,7-dichlorothiazolo[4,5-c]pyridine ring system. We will delve into the underlying principles of regioselectivity, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently and efficiently synthesize novel derivatives.

Understanding the Reactivity of the 2,7-Dichlorothiazolo[4,5-c]pyridine Ring

The regioselectivity of functionalization reactions on the 2,7-dichlorothiazolo[4,5-c]pyridine ring is governed by the electronic properties of the heterocyclic system. The pyridine nitrogen atom is electron-withdrawing, which significantly influences the reactivity of the attached chloro-substituents.

In general, for dihalopyridines and related heterocycles, the position para to the ring nitrogen (C7 in this case) is more activated towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate of an SNAr reaction and to facilitate the oxidative addition step in cross-coupling catalysis. The C2 position, being ortho to the thiazole sulfur and meta to the pyridine nitrogen, exhibits different reactivity. However, this inherent preference can be modulated and even reversed by the judicious choice of catalysts, ligands, and reaction conditions.

dot graph "Reactivity_of_2,7-Dichlorothiazolo[4,5-c]pyridine" { layout=neato; node [shape=plaintext]; edge [arrowhead=vee, arrowsize=0.8, color="#4285F4"];

} caption { label: "General Reactivity of 2,7-Dichlorothiazolo[4,5-c]pyridine"; }

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental and widely utilized method for introducing a variety of functional groups onto the thiazolo[4,5-c]pyridine core. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents by a range of nucleophiles.

A. Regioselective Amination at the C7 Position

The C7 position is generally more susceptible to nucleophilic attack by amines. This regioselectivity allows for the synthesis of 7-amino-2-chlorothiazolo[4,5-c]pyridine derivatives, which can then be further functionalized at the C2 position.

Protocol 1: General Procedure for Regioselective Amination at C7

This protocol describes a general method for the reaction of 2,7-dichlorothiazolo[4,5-c]pyridine with a primary or secondary amine.

Materials:

  • 2,7-Dichlorothiazolo[4,5-c]pyridine

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Experimental Workflow:

dot graph "SNAr_Amination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Workflow for C7-selective amination"; }

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,7-dichlorothiazolo[4,5-c]pyridine (1.0 equiv.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add diisopropylethylamine (2.0 equiv.) to the solution.

  • Slowly add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-2-chlorothiazolo[4,5-c]pyridine derivative.

Data Presentation: Representative Examples of C7-Amination

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineDIPEADMF801285
2PiperidineK₂CO₃DMSO100878
3AnilineNaHTHF651665

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the starting materials and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. In some cases, an inorganic base like K₂CO₃ can also be employed.

  • Temperature: Heating is often required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of functionalized thiazolo[4,5-c]pyridines.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For 2,7-dichlorothiazolo[4,5-c]pyridine, this reaction can be controlled to achieve regioselective arylation or vinylation.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling at C7

This protocol is optimized for the preferential arylation at the C7 position of 2,7-dichlorothiazolo[4,5-c]pyridine.

Materials:

  • 2,7-Dichlorothiazolo[4,5-c]pyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium precatalyst

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas

Experimental Workflow:

dot graph "Suzuki_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Workflow for C7-selective Suzuki coupling"; }

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,7-dichlorothiazolo[4,5-c]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-2-chlorothiazolo[4,5-c]pyridine product.

Data Presentation: Representative Examples of C7-Suzuki Coupling

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001688
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME901292
33-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O852475

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for catalytic activity and regioselectivity. Bulky, electron-rich ligands like SPhos often promote the oxidative addition at the more sterically accessible and electronically activated C7 position.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of amines with aryl halides. Similar to the Suzuki coupling, this reaction can be directed to selectively occur at the C7 position.

Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination at C7

This protocol outlines a general procedure for the palladium-catalyzed amination of 2,7-dichlorothiazolo[4,5-c]pyridine at the C7 position.

Materials:

  • 2,7-Dichlorothiazolo[4,5-c]pyridine

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or other suitable palladium precatalyst

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable strong base

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Experimental Workflow:

dot graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Workflow for C7-selective Buchwald-Hartwig amination"; }

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube, add 2,7-dichlorothiazolo[4,5-c]pyridine (1.0 equiv.), Pd₂(dba)₃ (0.01-0.05 equiv.), Xantphos (0.02-0.10 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Examples of C7-Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylanilinePd₂(dba)₃/XantphosNaOtBuToluene1101882
2IndolePd(OAc)₂/RuPhosK₂CO₃Dioxane1002470
3BenzylaminePdCl₂(dppf)Cs₂CO₃Toluene1001679

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bidentate ligands with a large bite angle, such as Xantphos, are often effective in promoting the reductive elimination step and preventing catalyst deactivation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and generate the active palladium-amido complex.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is crucial to perform the reaction under an inert atmosphere.

III. Sequential Functionalization Strategies

The ability to perform regioselective reactions at the C7 position opens up the possibility of sequential functionalization, allowing for the introduction of different substituents at the C2 and C7 positions. This is a powerful strategy for generating diverse compound libraries.

Logical Workflow for Sequential Functionalization:

dot graph "Sequential_Functionalization" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Sequential functionalization strategy"; }

Conclusion

The 2,7-dichlorothiazolo[4,5-c]pyridine ring system is a highly valuable and versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its reactivity and the application of modern synthetic methodologies, such as regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are essential for unlocking its full potential. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in their efforts to synthesize and explore the chemical space around this privileged heterocyclic core. By carefully selecting reaction conditions and employing the described techniques, scientists can efficiently generate diverse libraries of thiazolo[4,5-c]pyridine derivatives for biological evaluation and accelerate the drug discovery process.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. [Link]

  • Shu, L., Alabanza, A. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721. [Link]

  • PROCESS FOR THE PREPARATION OF THIAZOLO (4,5-D) PYRIMIDINES. (1984). DD208355A1.
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (2015). CN104672322A.
  • Process for preparing 2-amino-5-chloropyridine. (1976). US3985759A.
  • Process for the preparation of 2-chloro-pyridine and its deriv
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993). EP0530524A1.
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ARKIVOC, 2010(3). [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721-1726. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1062. [Link]

  • Abdel-aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 26(11), 3121. [Link]

  • 4-aryl-thiazole or imidazole deriv
  • A method for synthesizing three-substituted pyridine deriv
  • Károlyi, P., Sándor, K., Szabó, G., Huszár, M., Káncz, A., Gáti, T., ... & Kurkó, D. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2, 4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956. [Link]

  • Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012). EP2468701A1.
  • Prima, D. O., Madiyeva, M., Burykina, J. V., Minyaev, M. E., Boiko, D. A., & Ananikov, V. P. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6735-6748. [Link]

  • Substituted 2,6-substituted pyridine compounds. (1987). EP0245230A2.
  • Thiazolo [5,4-b] pyridine malt-1 inhibitors. (2023). WO2023192913A1.
  • Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones. (2005). US6919451B2.
  • Pavlinac, I. B., Dragić, M., Persoons, L., Daelemans, D., & Hranjec, M. (2021). Synthesis and Antiproliferative Activity of 2, 6-Disubstituted Imidazo [4, 5-b] pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(16), 4991. [Link]

  • 14·HALO·CAMPTOTHECINS. (1994). US5552549A.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2,7-Dichlorothiazolo[4,5-c]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the preparation of complex bicyclic scaffolds. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the preparation of complex bicyclic scaffolds. The synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine is notoriously challenging. The electron-deficient nature of the pyridine ring combined with the sensitivity of the thiazole core to oxidative degradation often leads to poor conversions, tar formation, and difficult purifications.

This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework. Every protocol detailed below is designed as a self-validating system, ensuring you can verify the success of each step before proceeding.

Mechanistic Workflow

The most reliable synthetic route to 2,7-Dichlorothiazolo[4,5-c]pyridine involves a two-phase approach: the construction of the thiazole ring via xanthate cyclization, followed by a rigorous dual-chlorination of the resulting thiol intermediate.

SynthesisPathway SM 3-Amino-4,5-dichloropyridine (Starting Material) Step1 Cyclization: Potassium Ethyl Xanthate (DMF, 130°C) SM->Step1 Intermediate 7-Chloro-thiazolo[4,5-c]pyridine-2-thiol (Key Intermediate) Step1->Intermediate Step2 Chlorination: POCl₃ / PCl₅ (110°C, 12h) Intermediate->Step2 Product 2,7-Dichlorothiazolo[4,5-c]pyridine (Target Product) Step2->Product

Synthesis workflow of 2,7-Dichlorothiazolo[4,5-c]pyridine via cyclization and chlorination.

Critical FAQs & Troubleshooting

Q1: Why is the yield of my cyclization step (forming 7-chloro-thiazolo[4,5-c]pyridine-2-thiol) consistently stalling below 40%? A1: The cyclization relies on the nucleophilic attack of the xanthate sulfur on the 4-chloro position of the pyridine ring, followed by intramolecular ring closure[1]. Low yields are rarely due to the electronics of the starting material; they are caused by the thermal degradation of the xanthate reagent. Potassium ethyl xanthate decomposes rapidly above 150°C or in the presence of trace moisture, neutralizing your nucleophile before cyclization completes. Causality & Solution: Use strictly anhydrous DMF and maintain the internal reaction temperature exactly at 130°C. Instead of a single addition, add the xanthate in two portions spaced 30 minutes apart. This maintains an active concentration of the nucleophile while mitigating thermal loss.

Q2: During the chlorination step, I observe poor conversion with POCl₃ alone, but adding PCl₅ causes massive tar formation. How do I balance this? A2: The 2-thiol (or tautomeric 2-mercapto) group on an electron-deficient thiazolopyridine is highly resistant to standard chlorination. POCl₃ alone lacks the electrophilicity required to activate the thiocarbonyl oxygen/sulfur. PCl₅ is absolutely mandatory to generate the highly reactive chlorophosphonium intermediate[2]. However, excess PCl₅ drives oxidative polymerization of the heteroaromatic core, resulting in the "tar" you observe. Causality & Solution: The stoichiometry must be exact. Limit PCl₅ to exactly 1.2 equivalents relative to the thiol. Use POCl₃ as both the solvent and co-reagent, and employ a gradual temperature ramp (25°C to 110°C over 2 hours) rather than plunging the reaction into a pre-heated bath. This controls the initial exothermic formation of the Vilsmeier-type intermediate.

Q3: My LC-MS shows a significant amount of 2-hydroxy-7-chlorothiazolo[4,5-c]pyridine after workup. How is the 2-chloro group being lost? A3: The newly formed 2-chloro position on a thiazolopyridine is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the adjacent nitrogen atoms. If the POCl₃/PCl₅ reaction mixture is quenched directly with water, the localized exothermic generation of HCl and high temperatures facilitate the rapid hydrolysis of the C-Cl bond back to a C-OH bond. Causality & Solution: You must perform a "reverse quench." Drip the concentrated reaction mixture into a large volume of vigorously stirred crushed ice, ensuring the internal temperature never exceeds 10°C. Neutralize the aqueous mixture carefully to pH 7 with saturated aqueous NaHCO₃, as prolonged exposure to acidic conditions promotes hydrolysis[3].

Quantitative Optimization Data

To illustrate the critical nature of the chlorination conditions, review the empirical data below. The balance between conversion and degradation is entirely dependent on the reagent ratio and temperature control.

Reagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity / Observation
POCl₃ (neat)110244522Unreacted starting material
POCl₃ + PCl₅ (3.0 eq)11012>9538Tar / Polymerized byproducts
POCl₃ + PCl₅ (1.2 eq) 110 12 >95 78 Trace 2-hydroxy byproduct
SO₂Cl₂ in DMF8086041Ring-opened degradation products

Standard Operating Procedure (SOP)

Phase 1: Thiazole Ring Construction (Cyclization)
  • Preparation: Charge a flame-dried, argon-purged flask with 3-amino-4,5-dichloropyridine (1.0 eq) and anhydrous DMF (10 mL/g).

  • Reagent Addition: Add potassium ethyl xanthate (1.1 eq). Stir for 10 minutes at room temperature, then add a second portion of potassium ethyl xanthate (1.1 eq).

  • Heating: Heat the mixture to an internal temperature of 130°C under an inert argon atmosphere for 18 hours.

    • Self-Validation Checkpoint: The solution should transition from a pale yellow to a deep brown suspension. A lack of color change indicates moisture contamination deactivating the xanthate.

  • Isolation: Cool to room temperature and pour the mixture into ice water (3x the DMF volume). Adjust the pH to 4-5 using 1M HCl.

    • Self-Validation Checkpoint: A thick precipitate of 7-chloro-thiazolo[4,5-c]pyridine-2-thiol will form exclusively at this pH. Filter, wash with cold water, and dry thoroughly under high vacuum for 24 hours.

Phase 2: Regioselective Chlorination
  • Activation: Suspend the rigorously dried intermediate (1.0 eq) in neat POCl₃ (5 mL/mmol) at 0°C.

  • Catalysis: Carefully add PCl₅ (1.2 eq) in three equal portions over 15 minutes.

  • Reaction: Ramp the temperature slowly to 110°C over 2 hours. Reflux for 12 hours.

    • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The highly polar thiol baseline spot must completely disappear, replaced by a high-Rf UV-active spot.

  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ~70% of the excess POCl₃. Do not dry completely, as the residue will polymerize.

  • Reverse Quench: Add the concentrated dark syrup dropwise to a vigorously stirred mixture of crushed ice and water.

    • Self-Validation Checkpoint: Monitor the internal temperature continuously; it must remain below 10°C to prevent hydrolysis of the 2-chloro position.

  • Neutralization & Extraction: Neutralize the aqueous mixture to exactly pH 7 using saturated NaHCO₃[3]. Extract immediately with EtOAc (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to afford the pure 2,7-Dichlorothiazolo[4,5-c]pyridine.

References

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[4,5-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Electronics and Books / J. Heterocyclic Chem.1

  • Developing nucleophilic nitrenoids for the synthesis of complex heterocycles. University of Birmingham. 2

  • CERTAIN TRIAZOLOPYRIDINES, COMPOSITIONS THEREOF AND THEIR USE IN THE TREATMENT OF CANCER. - EP 2966075. European Patent Office / Googleapis. 3

Sources

Optimization

troubleshooting 2,7-Dichlorothiazolo[4,5-c]pyridine solubility issues in DMSO

Technical Support Center: 2,7-Dichlorothiazolo[4,5-c]pyridine Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting strategies and answers to frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,7-Dichlorothiazolo[4,5-c]pyridine

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2,7-Dichlorothiazolo[4,5-c]pyridine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind these experimental challenges and to offer robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is 2,7-Dichlorothiazolo[4,5-c]pyridine and what are its general properties?

2,7-Dichlorothiazolo[4,5-c]pyridine is a heterocyclic organic molecule. Its structure, containing both a thiazole and a pyridine ring, makes it a member of the thiazolopyridine class. The two chlorine substituents significantly influence its electronic properties and solubility, generally increasing its lipophilicity. While specific experimental data for this exact isomer is limited, its structural analogues are noted as being crystalline solids.[1][2][3] Such planar, heterocyclic systems often exhibit poor aqueous solubility and can present challenges even in organic solvents due to strong crystal lattice energy.

Q2: Why is DMSO the recommended starting solvent for this class of compound?

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, which is why it is a standard for initial solubility screening and for preparing high-concentration stock solutions in drug discovery.[4][5] Its high boiling point of 189°C minimizes evaporation at room temperature, ensuring concentration stability during routine handling.[4][6]

Q3: My 2,7-Dichlorothiazolo[4,5-c]pyridine powder is not dissolving in DMSO, even at a low concentration. What are the most common initial culprits?

When facing immediate dissolution failure, the issue almost always lies with either the solvent quality or the dissolution technique.

  • Solvent Purity (Water Content): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This is the single most common cause of solubility problems. The presence of even small amounts of water increases the polarity of the solvent mixture and its hydrogen-bonding network, which can dramatically decrease the solubility of lipophilic organic compounds.[7][8][9]

  • Insufficient Energy Input: The compound may be in a highly stable crystalline form. Overcoming the crystal lattice energy requires more than simple mixing. Mechanical energy (vortexing, sonication) or thermal energy (gentle warming) is often necessary.[7][10]

Q4: My stock solution was perfectly clear, but after storage (or a freeze-thaw cycle), a precipitate has formed. What happened?

This is a classic sign of two potential issues, often occurring in tandem:

  • Moisture Absorption: Over time, especially if the vial is not perfectly sealed, your DMSO stock has likely absorbed atmospheric water. This change in solvent composition reduces the compound's solubility, causing it to precipitate out.[7][9]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote crystallization.[8][11] As the DMSO-water mixture freezes, the compound's local concentration increases, which can initiate nucleation and crystallization. Once the compound has crashed out into a more stable crystalline form, it may not readily redissolve upon thawing.[11] This is why preparing single-use aliquots is a critical best practice.

Q5: Can I heat the solution to aid dissolution? What are the risks?

Gentle warming is a standard and effective technique.[7] However, it must be done with caution.

  • Compound Stability: While many heterocyclic compounds are thermally stable to high temperatures (e.g., >250°C), this is not universal.[12] Excessive heat could potentially degrade your compound.[13][14] Always consult any available stability data for your specific molecule or its class.

  • DMSO Stability: DMSO itself is thermally stable at lower temperatures but can begin to decompose near its boiling point or in the presence of acids or bases.[6][15] For solubilization, heating in a water bath to 30-40°C is generally safe and effective.[10]

Q6: I've tried everything and the compound still won't dissolve in DMSO. What are my alternative options?

If DMSO fails, several alternative strategies can be employed, particularly for analytical purposes like NMR.[16]

  • Co-solvents: Mixtures of solvents, such as DMSO/chloroform-d or DMSO/methanol-d, can sometimes improve solubility.[16]

  • Acidification: For compounds with basic nitrogen atoms (like in the pyridine ring), adding a few microliters of an acid like trifluoroacetic acid (TFA) can protonate the molecule, forming a salt that is often more soluble in polar solvents.[16][17]

  • Alternative Solvents: Depending on the downstream application, solvents like N,N-Dimethylformamide (DMF), or for NMR, deuterated acetic acid or trifluoroacetic acid, could be considered.[16][17]

Troubleshooting Workflow

This section provides a systematic approach to diagnosing and solving solubility issues with 2,7-Dichlorothiazolo[4,5-c]pyridine.

Initial Solubility Troubleshooting Logic

A Start: Compound Insoluble in DMSO B Step 1: Verify Solvent & Compound Integrity A->B C Is DMSO anhydrous and from a fresh, sealed bottle? B->C D Use a new, sealed bottle of anhydrous DMSO C->D No E Step 2: Optimize Dissolution Method C->E Yes D->E F Did you vortex, sonicate, and/or gently warm (30-40°C)? E->F G Apply mechanical/thermal energy (See Protocol 1) F->G No H Step 3: Re-evaluate Target Concentration F->H Yes G->H I Is the concentration too high? Try a 2-fold or 5-fold dilution. H->I J Prepare a more dilute solution I->J Yes K Step 4: Consider Alternatives I->K No L Success: Compound Dissolved Aliquot and store at -80°C J->L M Try alternative solvents (DMF) or co-solvents (DMSO/CHCl3). Acidify with TFA if necessary. K->M M->L

Caption: A step-by-step workflow for troubleshooting solubility.

The Impact of Hygroscopic DMSO

The diagram below illustrates why using dry, anhydrous DMSO is critical for dissolving lipophilic compounds.

cluster_0 Anhydrous DMSO cluster_1 Wet DMSO A Pure DMSO Molecules (Aprotic, Polar) C Effective Solvation Shell Forms A->C B Compound Molecules B->C H Poor Solvation -> Precipitation D DMSO Molecules F Strong DMSO-H₂O Hydrogen Bonding Network D->F E Water Molecules (H₂O) (Introduced from Air) E->F F->H G Compound Molecules G->H

Caption: How atmospheric moisture impacts compound solutions.

Experimental Protocols

Protocol 1: Standard Method for Preparing a Stock Solution in DMSO

This protocol incorporates best practices to maximize the likelihood of successful dissolution.

Materials:

  • 2,7-Dichlorothiazolo[4,5-c]pyridine (solid)

  • Anhydrous DMSO (newly opened bottle)

  • Sterile, appropriate-sized vial (e.g., amber glass vial)

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibration: Allow the vial of 2,7-Dichlorothiazolo[4,5-c]pyridine and the sealed bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid or into the solvent.

  • Weighing: Weigh the required amount of the compound directly into the final vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step.

  • Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes.[7] The cavitation energy helps to break apart the solid's crystal lattice structure.

  • Gentle Warming (Optional): If particulates persist after sonication, place the vial in a water bath set to 30-40°C for 5-10 minutes.[10] Vortex the solution again.

  • Final Inspection: Once the solution is completely clear, it is ready for use or storage.

  • Storage: For storage, create single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to air.[7] Store at -20°C for short-term (weeks) or -80°C for long-term (months) stability.

Protocol 2: Forced Degradation Study to Assess Stability in DMSO

This protocol helps determine if the compound is stable in DMSO under stressed conditions, which can be useful if you suspect degradation is contributing to inconsistent experimental results.

Materials:

  • 10 mM stock solution of 2,7-Dichlorothiazolo[4,5-c]pyridine in anhydrous DMSO

  • Anhydrous DMSO (for control)

  • HPLC-MS system

  • Incubator or oven set to 60°C

Procedure:

  • Sample Preparation:

    • Test Sample: Place 1 mL of the 10 mM stock solution into a sealed vial.

    • Control Sample: Place 1 mL of the same 10 mM stock solution into a separate, identical vial.

  • Incubation:

    • Place the Test Sample in an incubator at 60°C for 7 days.[18] This represents thermal stress.

    • Store the Control Sample at -20°C in the dark.

  • Sample Analysis:

    • After the 7-day period, allow the test sample to return to room temperature.

    • Analyze both the Test and Control samples by HPLC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the test and control samples.

    • No Degradation: The peak area and retention time of the parent compound in the test sample should be identical (e.g., >95%) to the control sample.

    • Degradation: A decrease in the peak area of the parent compound and/or the appearance of new peaks in the test sample's chromatogram indicates degradation.[18]

Data Summary

ParameterValueSignificance for SolubilitySource
DMSO Properties
Formula(CH₃)₂SOA polar aprotic solvent, dissolves a wide range of compounds.[4]
Boiling Point189 °C (372 °F)Low volatility at room temperature.[6]
Freezing Point18.5 °C (65.4 °F)Solidifies near room temperature; water content significantly lowers this.[6][8]
Key CharacteristicHighly HygroscopicReadily absorbs atmospheric water, which can drastically reduce compound solubility.[7][8]
2,7-Dichlorothiazolo[4,5-c]pyridine
ClassHeterocyclic, ThiazolopyridinePlanar ring systems can have high crystal lattice energy, making them difficult to dissolve.[19]
Predicted SolubilityPoor in WaterThe dichlorinated structure suggests significant lipophilicity.[2]
Thermal StabilityLikely HighSimilar heterocyclic structures show thermal stability above 250°C, but this should be confirmed experimentally if possible.[12]

References

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. Available from: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available from: [Link]

  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? ResearchGate. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • 2,7-Dichlorothiazolo[5,4-c]pyridine. J&K Scientific. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available from: [Link]

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available from: [Link]

  • 2,7-Dichlorothiazolo[5,4-c]pyridine. Doron Scientific. Available from: [Link]

  • 4-Chlorothiazolo[4,5-c]pyridine — Chemical Substance Information. NextSDS. Available from: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH. Available from: [Link]

  • 4,6-Dichlorothiazolo[5,4-c]pyridine. PubChem. Available from: [Link]

  • Thermal degradation: Significance and symbolism. Metabolism of Cities. Available from: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. Available from: [Link]

  • The thermal decomposition of azidopyridines. ResearchGate. Available from: [Link]

  • 5,7-Dichlorothiazolo[4,5-d]pyrimidine. PubChem. Available from: [Link]

  • CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Available from: [Link]

  • 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide. PMC. Available from: [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. MDPI. Available from: [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2,7-Dichlorothiazolo[4,5-c]pyridine Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic failures that are ultimately traced back to compromised starting materials.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic failures that are ultimately traced back to compromised starting materials. 2,7-Dichlorothiazolo[4,5-c]pyridine is a highly valuable, dual-halogenated electrophilic scaffold used extensively in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[1]. However, the very electronic properties that make it a superb building block also make it highly vulnerable to environmental degradation.

This guide provides the mechanistic reasoning behind its instability and field-proven, self-validating protocols to ensure your batch remains pristine from delivery to reaction.

Mechanistic Visualization of Degradation

To effectively prevent degradation, we must first understand the chemical vectors that attack the scaffold. The diagram below illustrates the two primary degradation pathways—hydrolysis and photolysis—and the targeted interventions required to block them.

Storage_Workflow Compound 2,7-Dichlorothiazolo[4,5-c]pyridine (Intact Scaffold) Moisture Moisture / Humidity (Nucleophilic Vector) Compound->Moisture Exposure Light UV / Ambient Light (Photolytic Vector) Compound->Light Exposure Hydrolysis SNAr Hydrolysis (C2 Thiazolone Formation) Moisture->Hydrolysis H2O Attack Radical Homolytic C-Cl Cleavage (Dehalogenation) Light->Radical Photon Absorption Argon Argon Blanketing & Desiccator Storage Argon->Moisture Blocks Amber Amber Glass Vials & Dark Storage Amber->Light Blocks

Degradation pathways of 2,7-Dichlorothiazolo[4,5-c]pyridine and targeted preventive interventions.

Frequently Asked Questions (FAQs)

Q1: Why does my 2,7-Dichlorothiazolo[4,5-c]pyridine degrade even when stored in a standard refrigerator? A: Standard laboratory refrigerators are highly humid environments. The C2-chlorine on the thiazole ring is extremely electrophilic due to the electron-withdrawing effects of the adjacent sulfur and nitrogen heteroatoms[1]. When cold vials are opened in ambient air, condensation forms instantly on the powder. This moisture acts as a nucleophile, driving a rapid SNAr reaction that displaces the C2-chlorine to form a thermodynamically stable thiazolone derivative[2][3]. To prevent this, vials must be allowed to reach room temperature inside a desiccator before opening.

Q2: What happens if the compound is exposed to ambient laboratory light? A: Halogenated heterocycles are highly susceptible to photolytic degradation. Ambient UV and high-energy visible light induce homolytic cleavage of the C-Cl bonds[2]. This generates reactive radical species that abstract hydrogen from the environment, leading to irreversible dehalogenation and the formation of complex, insoluble dimers. The compound must be handled under low-light conditions and stored exclusively in amber glass.

Q3: How can I analytically confirm degradation before using the compound in a Buchwald-Hartwig or Suzuki coupling? A: Perform a quick LC-MS analysis. Intact 2,7-Dichlorothiazolo[4,5-c]pyridine will exhibit a distinct isotopic signature (approximate 9:6:1 ratio) characteristic of two chlorine atoms. If hydrolysis has occurred, you will observe a mass shift of -18 Da (loss of Cl[35 Da], addition of OH [17 Da])[3]. If photolytic dehalogenation has occurred, you will see a mass shift of -34 Da (loss of Cl, addition of H).

Troubleshooting Matrix

If you suspect your batch has degraded, consult the quantitative data and visual cues in the table below to identify the root cause and implement corrective actions.

Visual / Analytical ObservationMechanistic CausePreventive / Corrective Action
White powder turns yellow/brown ; LC-MS shows high molecular weight species.Photolytic homolytic cleavage leading to radical polymerization[2].Discard batch. Store future batches exclusively in amber glass vials; handle under low-light conditions.
Unexplained poor yield in cross-coupling ; LC-MS shows a major peak at [M - 18].Hydrolysis of the C2-chlorine via SNAr due to moisture exposure[3].Implement Argon blanketing; ensure vials reach room temperature in a desiccator before opening.
Inconsistent reaction stoichiometry ; Loss of the 9:6:1 dichloro isotopic pattern.Partial dehalogenation (thermal or photolytic).Aliquot future bulk deliveries into single-use vials to prevent repeated freeze-thaw and exposure cycles.
Standard Operating Procedure (SOP): Optimal Storage Workflow

To guarantee scientific integrity, your storage protocol must be a self-validating system. Follow this step-by-step methodology immediately upon receiving a new batch of 2,7-Dichlorothiazolo[4,5-c]pyridine.

Step 1: Pre-Equilibration Upon receiving the bulk compound, place the unopened container in a vacuum desiccator at room temperature for 2 hours. Causality: This ensures any surface condensation acquired during cold shipping is completely evaporated before the primary seal is broken.

Step 2: Aliquoting (The "Single-Use" Principle) Inside a dry nitrogen-filled glovebox (or using strict Schlenk line techniques), divide the bulk powder into single-use amber glass vials (e.g., 50–100 mg per vial). Causality: Repeated opening of a bulk container introduces fresh moisture and oxygen with every use. Single-use aliquots isolate the risk and preserve the bulk of your inventory.

Step 3: Argon Blanketing If a glovebox is unavailable, gently purge the headspace of each amber vial with dry Argon gas for 15 seconds. Causality: Argon is significantly denser than Nitrogen (1.78 g/L vs 1.25 g/L) and will sink to the bottom of the vial, creating a robust physical blanket that displaces atmospheric oxygen and humidity.

Step 4: Primary and Secondary Sealing Cap the vials tightly using PTFE-lined caps, then wrap the exterior seam of the cap tightly with Parafilm. Place the vials inside a secondary opaque container filled with indicating silica gel. Causality: PTFE prevents chemical degradation of the cap liner. The secondary desiccated container acts as a fail-safe against micro-leaks in the primary seal.

Step 5: Thermal Control Store the secondary container in a non-frost-free freezer at -20°C. Causality: Frost-free freezers undergo regular heating cycles to melt ice. These temperature fluctuations introduce thermal stress and accelerate degradation kinetics.

Step 6: Validation (Self-Validating Check) Before deploying a stored aliquot in a sensitive synthesis, dissolve 1 mg of the compound in anhydrous acetonitrile and analyze via LC-MS. Validation Metric: The batch is cleared for use only if the parent mass exhibits the intact 9:6:1 dichloro isotopic pattern and strictly lacks any[M - 18] hydrolysis peaks.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2,7-Dichlorothiazolo[4,5-c]pyridine

Welcome to the Technical Support Center for heterocyclic cross-coupling. Working with dihalogenated fused bicyclic systems like 2,7-Dichlorothiazolo[4,5-c]pyridine requires precise catalyst tuning to achieve regioselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Working with dihalogenated fused bicyclic systems like 2,7-Dichlorothiazolo[4,5-c]pyridine requires precise catalyst tuning to achieve regioselectivity and prevent catalyst degradation. This guide provides mechanistic troubleshooting, quantitative screening data, and self-validating protocols to ensure experimental success.

Mechanistic Overview & Reactivity Profiling

To successfully optimize your reactions, you must first understand the inherent electronic bias of the 2,7-Dichlorothiazolo[4,5-c]pyridine core.

The molecule possesses two competing electrophilic sites:

  • The C2 Position (Thiazole Ring): Flanked by highly electronegative sulfur and nitrogen atoms, the C2 carbon is severely electron-deficient. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2–Cl bond, making it the by Pd(0) species[1].

  • The C7 Position (Pyridine Ring): While still activated by the adjacent pyridine nitrogen, it is significantly less electron-deficient than C2. Functionalizing C7 requires overcoming a higher activation barrier, necessitating [2].

Workflow Start 2,7-Dichlorothiazolo[4,5-c]pyridine Goal Select Target Coupling Site Start->Goal C2 C2 Position (Thiazole) Kinetic Control Goal->C2 C7 C7 Position (Pyridine) Thermodynamic Control Goal->C7 Double Double Coupling Exhaustive Functionalization Goal->Double CatC2 Pd(dppf)Cl2 / Na2CO3 80°C, 2-4 hours C2->CatC2 CatC7 Pd2(dba)3 + XPhos / Cs2CO3 110°C, 12-16 hours C7->CatC7 CatDouble Pd(OAc)2 + SPhos / K3PO4 120°C, Excess Reagents Double->CatDouble

Caption: Regioselective catalyst workflow for 2,7-Dichlorothiazolo[4,5-c]pyridine functionalization.

Frequently Asked Questions (FAQs)

Q: Why am I getting a mixture of C2 and C7 coupled products during my Suzuki-Miyaura reactions? A: Loss of regioselectivity usually stems from using an overly active catalyst (e.g., Pd(P(t-Bu)3)2) or excessive heating (>90°C) during a C2-targeted reaction. Highly active catalysts lower the activation barrier for the C7–Cl oxidative addition, leading to [2]. Causality-Driven Solution: Switch to a milder catalyst system like Pd(dppf)Cl₂ and lower the temperature to 60–80°C. The large bite angle of dppf stabilizes the Pd center, ensuring it only reacts with the highly activated C2 position.

Q: How do I completely suppress protodehalogenation at the C7 position? A: Protodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination (often from alcoholic solvents) or protonation before transmetalation can occur. Causality-Driven Solution: Ensure strictly anhydrous conditions. Avoid solvents like ethanol or isopropanol. Switch to a and increase the concentration of your nucleophile to accelerate the transmetalation step[3].

Q: My Buchwald-Hartwig amination at C7 is stalling at 50% conversion. Why? A: The thiazole sulfur atom is a known catalyst poison. As the reaction progresses, off-target coordination of the thiazole sulfur to the Pd center can form inactive, stable Pd–S complexes, effectively sequestering your catalyst. Causality-Driven Solution: Increase the steric bulk of your ligand. Using Buchwald ligands like RuPhos or XPhos creates a steric shield around the palladium center, while still allowing the primary catalytic cycle to proceed[1].

Troubleshooting Catalytic Failures

Troubleshooting Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C2 > C7 preference) Pd0->OxAdd Substrate TransMet Transmetalation OxAdd->TransMet Nucleophile Poison Failure: Catalyst Poisoning (S-coordination) OxAdd->Poison RedElim Reductive Elimination TransMet->RedElim Dehal Failure: Protodehalogenation (Beta-hydride elimination) TransMet->Dehal RedElim->Pd0 Product

Caption: Catalytic cycle highlighting common failure points in thiazolopyridine cross-coupling.

Quantitative Data: Ligand & Condition Screening

The following table summarizes validated screening conditions for achieving precise regiocontrol during the Suzuki-Miyaura cross-coupling of 2,7-Dichlorothiazolo[4,5-c]pyridine.

Target PositionCatalyst / LigandBaseSolventTemp (°C)Yield (%)Selectivity (C2:C7)
C2 (Kinetic) Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.0 M)1,4-Dioxane8088%> 95:5
C2 (Kinetic) Pd(PPh₃)₄ (5 mol%)K₂CO₃ (solid)Toluene/EtOH9074%85:15
C7 (Post-C2) Pd₂(dba)₃ / XPhosCs₂CO₃ (solid)1,4-Dioxane11082%N/A (C2 blocked)
Double (C2+C7) Pd(OAc)₂ / SPhosK₃PO₄ (solid)DMF12091%Exhaustive

Standard Operating Procedures (SOPs)

Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively functionalize the C2 position while leaving the C7 chlorine intact for downstream chemistry. Causality: We utilize Pd(dppf)Cl₂ because its large bite angle (99°) provides a sterically demanding environment that prevents oxidative addition into the less reactive C7–Cl bond, ensuring strict kinetic control.

  • Step 1: Reagent Assembly. Charge an oven-dried Schlenk flask with 2,7-Dichlorothiazolo[4,5-c]pyridine (1.0 equiv), the desired boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Causality: A strict 1.05 equivalent of boronic acid prevents thermodynamic over-arylation.

  • Step 2: Solvent & Base Addition. Add degassed 1,4-Dioxane (0.2 M) and aqueous Na₂CO₃ (2.0 M, 2.0 equiv).

    • Causality: Na₂CO₃ is a mild base that facilitates transmetalation without causing base-catalyzed degradation of the sensitive thiazole ring.

  • Step 3: Reaction Execution. Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Aliquot 10 µL into MeCN and analyze via LCMS. The chromatogram must show complete consumption of starting material and a single peak for the monocoupled product [M+H]+ . If a doubly-coupled byproduct is observed at >5%, reduce the temperature to 70°C in subsequent runs.

  • Step 4: Workup. Quench with water, extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: C7-Selective Buchwald-Hartwig Amination (Post-C2 Functionalization)

Objective: Couple a secondary amine to the C7 position of a previously C2-substituted thiazolo[4,5-c]pyridine. Causality: The C7–Cl bond is electron-rich compared to C2. We require a highly active, electron-rich catalyst system (Pd₂(dba)₃ + XPhos) to force oxidative addition and facilitate rapid reductive elimination[4].

  • Step 1: Reagent Assembly. In a nitrogen-filled glovebox, combine the C2-substituted intermediate (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 equiv) in a heavy-walled sealed tube.

    • Causality: Cs₂CO₃ provides the strong basicity required to deprotonate the amine during the catalytic cycle, while the bulky XPhos ligand prevents sulfur-poisoning.

  • Step 2: Reaction Execution. Dissolve the mixture in anhydrous Toluene (0.1 M), seal the tube, remove from the glovebox, and heat to 110°C for 12 hours.

    • Validation Checkpoint: The reaction mixture should remain a dark red/brown homogeneous solution. If a black precipitate forms (Pd black) within the first hour, the catalyst has decomposed due to oxygen ingress or solvent contamination; the run must be aborted and restarted with fresh, degassed solvent.

  • Step 3: Workup. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate in vacuo and purify via reverse-phase HPLC.

References

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." The Journal of Organic Chemistry, 2010.[Link]

  • Larosa, M., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PubMed Central (PMC), 2022.[Link]

  • Schweizer, S. A., & Bach, T. "Regioselective Pd(0)-catalyzed Hiyama cross-coupling reactions at dihalo-substituted heterocycles." Synlett, 2010.[Link]

  • Ieni, J., et al. "Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2,7-Dichlorothiazolo[4,5-c]pyridine

Welcome to the Advanced Troubleshooting and Protocol Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized, halogenated heterocycles like 2,7-Dichloroth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized, halogenated heterocycles like 2,7-Dichlorothiazolo[4,5-c]pyridine[1]. Achieving high chemical purity requires moving beyond trial-and-error recrystallization. Instead, we must treat crystallization as a highly selective separation process governed by thermodynamics, kinetics, and molecular recognition.

This guide is designed to help you diagnose impurity incorporation mechanisms, implement targeted process changes, and execute a self-validating crystallization protocol.

Diagnostic Workflow: Identifying Impurity Mechanisms

Before altering your solvent system or cooling profile, you must understand how the impurity is entering your product. Impurities generally contaminate crystalline products through surface deposition, interstitial inclusion (agglomeration), or solid solution formation[2]. Use the diagnostic workflow below to identify the root cause of your purity failure.

G A Analyze Impurity in 2,7-Dichloro Product B Surface Wash Test (Cold Solvent) A->B C Did purity improve? B->C D Mechanism: Surface Deposition Action: Optimize Filtration C->D Yes (Impurity on surface) E Mill & Wash Test (Particle Breakage) C->E No (Impurity internal) F Did purity improve? E->F G Mechanism: Inclusion/Agglomeration Action: Seeded Cooling F->G Yes (Trapped in voids) H Mechanism: Solid Solution Action: Change Solvent System F->H No (Lattice substitution)

Fig 1. Diagnostic workflow to identify impurity incorporation mechanisms in crystallization.

Troubleshooting & FAQs

Q1: Why do monochloro impurities persistently co-crystallize with the 2,7-dichloro target despite multiple recrystallizations?

The Causality: Structurally related impurities (SRIs), such as 2-chloro or 7-chlorothiazolo[4,5-c]pyridine, possess molecular volumes and electronic profiles that are nearly identical to the target molecule. During crystal growth, these SRIs can seamlessly substitute the target molecule within the crystal lattice, forming a solid solution rather than being rejected into the mother liquor[2]. The Solution: Because the impurity is thermodynamically stable within the host lattice, simple recrystallization from the same solvent will fail[3]. You must alter the thermodynamic landscape. Switching from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., ethyl acetate or acetonitrile) alters the relative solubility and disrupts the specific solute-solvent interactions that facilitate this co-crystallization[4].

Q2: I am detecting a new, highly polar impurity that wasn't present in the crude mixture. What is causing this degradation during crystallization?

The Causality: 2,7-Dichlorothiazolo[4,5-c]pyridine contains highly electrophilic carbon centers, particularly at the C2 position flanked by the sulfur and nitrogen atoms[5]. If you are using protic solvents (like methanol or ethanol) at elevated temperatures for dissolution, you are inadvertently facilitating nucleophilic aromatic substitution (SNAr) or hydrolysis, yielding alkoxy or hydroxy byproducts. The Solution: Avoid primary alcohols entirely. Strictly utilize anhydrous aprotic solvents and ensure your reactor is purged with dry nitrogen to exclude atmospheric moisture during the high-temperature dissolution phase.

Q3: My batch suffers from severe agglomeration, leading to inconsistent purity and trapped mother liquor. How can I resolve this?

The Causality: Agglomeration occurs when high supersaturation generation rates trigger rapid primary nucleation. The resulting fine crystals aggregate to minimize their high surface energy, trapping mother liquor—and its dissolved impurities—in the interstitial voids[2]. The Solution: Decouple nucleation from growth by implementing a seeded crystallization process. Introducing milled seeds within the metastable zone provides existing surface area for crystal growth, suppressing spontaneous secondary nucleation[2].

Quantitative Data: Solvent System Performance

Selecting the correct solvent is the most critical variable for rejecting structurally related impurities (SRIs) and preventing degradation.

Solvent SystemTarget Solubility (g/L at 25°C)Monochloro SRI RejectionHydrolysis RiskCausality / Mechanism of Action
Toluene HighPoor (<10%)LowNon-polar environment fails to differentiate the dipole moments of SRIs, leading to solid solution formation.
Methanol HighModerateHigh Protic solvent induces SNAr degradation at the electrophilic C2 position upon heating.
Ethyl Acetate / Heptane ModerateExcellent (>95%)LowDifferential solvation; aprotic nature protects electrophilic centers while rejecting lattice-substituting SRIs.
Acetonitrile LowGood (~85%)LowStrong dipole interactions disrupt solid solution formation, though overall yield may be lower due to poor solubility.

Validated Standard Operating Procedure (SOP)

Protocol: Seeded Anti-Solvent/Cooling Crystallization in Ethyl Acetate/Heptane This protocol is designed as a self-validating system. Each critical step contains an in-process check to ensure the thermodynamic and kinetic conditions are met before proceeding.

Step 1: Dissolution

  • Suspend crude 2,7-Dichlorothiazolo[4,5-c]pyridine in anhydrous Ethyl Acetate (10 volumes). Heat to 65°C under dry nitrogen agitation.

  • Causality: Ethyl acetate provides high solubility at elevated temperatures without the risk of nucleophilic degradation.

Step 2: Clarification (Hot Filtration)

  • Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer.

  • Self-Validation: The filtrate must be optically clear. Removing insoluble particulates prevents uncontrolled, heterogeneous primary nucleation.

Step 3: Seeding & Maturation

  • Cool the solution to 55°C to enter the metastable zone (supersaturation ratio ~1.2). Add 1 wt% of pure 2,7-Dichlorothiazolo[4,5-c]pyridine seeds (pre-milled to <20 µm). Hold the temperature for 1 hour.

  • Self-Validation: Sample the slurry and observe under a polarized light microscope. The seeds should retain sharp, defined edges without dissolving, confirming the system is stable within the metastable zone.

Step 4: Anti-Solvent Addition

  • Linearly dose anhydrous Heptane (10 volumes) over 4 hours while maintaining 55°C.

  • Causality: Slow anti-solvent addition forces the solute to deposit onto the existing seed surface area rather than crashing out as new, impure fines.

Step 5: Cubic Cooling

  • Apply a cubic cooling curve from 55°C to 5°C over 6 hours.

  • Causality: A cubic profile matches the exponential increase in available crystal surface area, maintaining a constant, low supersaturation that prevents secondary nucleation and agglomeration[2].

Step 6: Filtration & Displacement Washing

  • Filter the slurry. Wash the cake with 2 volumes of pre-chilled (5°C) Ethyl Acetate/Heptane (1:2 v/v).

  • Self-Validation: Test the final wash filtrate via HPLC. The absence of the target API and impurities in the final drop confirms complete displacement of the mother liquor from the crystal surfaces. Vacuum dry at 40°C until constant weight.

References

  • Title: 2,7-Dichlorothiazolo[4,5-c]pyridine | C6H2Cl2N2S | CID 133080879 | Source: nih.gov | URL: 1

  • Title: 5-Iodothiazole-2-carbonitrile (Reactivity of Thiazole Scaffolds) | Source: benchchem.com | URL: 5

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development | Source: nih.gov | URL: 2

  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | Source: mdpi.com | URL: 4

  • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions | Source: ucc.ie | URL: 3

Sources

Optimization

handling moisture sensitivity of 2,7-Dichlorothiazolo[4,5-c]pyridine

Technical Support Center: 2,7-Dichlorothiazolo[4,5-c]pyridine Welcome to the technical support guide for 2,7-Dichlorothiazolo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,7-Dichlorothiazolo[4,5-c]pyridine

Welcome to the technical support guide for 2,7-Dichlorothiazolo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this versatile heterocyclic building block. Due to its chemical structure, 2,7-Dichlorothiazolo[4,5-c]pyridine exhibits significant sensitivity to moisture, which can compromise experimental integrity and lead to inconsistent results. This guide provides in-depth explanations, troubleshooting workflows, and validated protocols to mitigate these challenges.

Understanding the Challenge: The Inherent Moisture Sensitivity

The reactivity of 2,7-Dichlorothiazolo[4,5-c]pyridine towards water stems from two primary structural features:

  • Electrophilic Pyridine Ring: The two chlorine atoms are attached to a pyridine ring, which is an electron-deficient aromatic system. This arrangement makes the carbon atoms at positions 2 and 7 highly susceptible to nucleophilic attack. Water, although a weak nucleophile, can hydrolyze the C-Cl bonds, especially under elevated temperatures or non-neutral pH, to form the corresponding hydroxy or pyridone derivatives. This substitution deactivates the compound for many desired downstream reactions, such as cross-coupling.

  • Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted-Lowry base. It can be readily protonated by water to form a pyridinium salt.[1] This protonation alters the electronic properties of the entire ring system, potentially inhibiting its intended reactivity and changing its solubility profile.

Failure to control moisture can lead to diminished yields, formation of complex byproduct mixtures, and a general lack of reproducibility in synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2,7-Dichlorothiazolo[4,5-c]pyridine upon receipt?

A1: Proper storage is the first line of defense against degradation. Upon receipt, the container should be placed in a secondary container, such as a sealed bag, and stored in a moisture-free environment. For short-term storage (1-2 weeks), a desiccator with a fresh, active desiccant (e.g., Drierite) is sufficient. For long-term storage, the compound should be kept in a freezer at -20°C, preferably within a glovebox or a sealed container that has been backfilled with an inert gas like argon or nitrogen.[2]

Q2: What are the tell-tale signs that my compound may have been compromised by moisture?

A2: Visual and analytical inspection can reveal degradation. Key indicators include:

  • Physical Appearance: A change from a free-flowing crystalline solid to a clumpy, sticky, or discolored powder.

  • Solubility Issues: Difficulty dissolving in anhydrous non-polar organic solvents in which it is typically soluble.

  • Analytical Inconsistencies: The appearance of new, more polar spots on a Thin-Layer Chromatography (TLC) plate, or unexpected peaks in NMR or LC-MS analysis corresponding to the mass of hydrolyzed byproducts.

Q3: Is it absolutely necessary to use a glovebox to handle this reagent?

A3: A glovebox provides the most secure environment for handling highly moisture-sensitive reagents. However, if a glovebox is not available, meticulous air-sensitive techniques using a Schlenk line can be employed.[3][4] This involves performing all manipulations under a positive pressure of a dry, inert gas. Handling the compound on an open bench, even for a short duration, is strongly discouraged as ambient humidity is sufficient to cause surface degradation.[5]

Q4: My nucleophilic aromatic substitution reaction is failing. Could moisture be the culprit?

A4: Absolutely. This is one of the most common failure modes. If the 2,7-Dichlorothiazolo[4,5-c]pyridine has been partially hydrolyzed to a 2-chloro-7-hydroxypyridine derivative, the reactivity of the remaining C-Cl bond is significantly altered. Furthermore, any water present in the reaction solvent can compete with your intended nucleophile, reducing the yield of the desired product. Rigorously drying all solvents, reagents, and glassware is critical for success.[6]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This guide provides a systematic approach to identifying and resolving problems encountered during experiments.

Observed Problem Potential Root Cause (Moisture-Related) Recommended Solution & Validation
Low or No Product Yield in Cross-Coupling Reactions The starting material has degraded via hydrolysis, forming less reactive hydroxy- or pyridone species.Solution: Confirm the purity of the starting material via ¹H NMR or LC-MS before use. Use a reagent from a newly opened bottle. Ensure all reaction solvents are anhydrous and have been properly degassed to remove dissolved water and oxygen.[7] Validation: Run a small-scale control reaction with a fresh batch of the reagent under rigorously anhydrous conditions.
Inconsistent Yields Between Batches Variable exposure to ambient atmosphere during reagent weighing and transfer.Solution: Standardize the handling protocol. Weigh the reagent in a glovebox or a nitrogen-flushed glove bag. Add it to the reaction vessel under a positive flow of inert gas. Use of a Schlenk line is highly recommended.[4][8] Validation: Maintain a detailed lab notebook, recording the specific handling technique used for each batch to identify procedural discrepancies.
Formation of a Major, Unidentified Polar Byproduct In-situ hydrolysis of the starting material or product due to contaminated solvents or reagents.Solution: Dry all solvents over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DMF) and distill under inert gas immediately before use.[6] Ensure other reagents, particularly bases like K₂CO₃ or Cs₂CO₃, are oven-dried under vacuum before use. Validation: Check the water content of your "anhydrous" solvents using a Karl Fischer titrator.
Reaction Fails to Initiate Protonation of the pyridine nitrogen by trace moisture, deactivating the substrate. This can also affect catalyst performance in some reactions.Solution: In addition to ensuring anhydrous conditions, consider adding a non-nucleophilic, hindered base to the reaction mixture to scavenge any adventitious protons. Ensure the primary base used in the reaction is fully anhydrous. Validation: Monitor the reaction pH (using wetted pH strips on a quenched aliquot) to ensure it remains basic.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing a failed reaction involving 2,7-Dichlorothiazolo[4,5-c]pyridine.

G start Reaction Failure (Low Yield / No Product) check_sm Step 1: Verify Starting Material (SM) Integrity via NMR/LC-MS start->check_sm sm_ok SM is Pure check_sm->sm_ok  Yes sm_bad SM is Degraded check_sm->sm_bad  No check_conditions Step 2: Review Anhydrous Reaction Conditions sm_ok->check_conditions purify_sm Action: Purify SM or Use New Bottle sm_bad->purify_sm solvent_check Solvents Properly Dried & Degassed? check_conditions->solvent_check glassware_check Glassware Oven/Flame Dried? check_conditions->glassware_check inert_check Inert Atmosphere Maintained (Positive Pressure)? check_conditions->inert_check implement_protocol Action: Implement Strict Anhydrous/Inert Protocol check_conditions->implement_protocol re_run Step 3: Re-run Reaction with Validated SM & Strict Protocol success Successful Reaction re_run->success purify_sm->re_run implement_protocol->re_run

Caption: A troubleshooting flowchart for moisture-sensitive reactions.

Experimental Protocols

Protocol 1: Inert Atmosphere Transfer of Solid 2,7-Dichlorothiazolo[4,5-c]pyridine

This protocol describes transferring the solid reagent from its storage bottle to a reaction flask using Schlenk line techniques.

1. Preparation:

  • Oven-dry all necessary glassware (reaction flask with stir bar, spatulas) at 120°C for at least 4 hours and allow to cool in a desiccator.[6]
  • Assemble the reaction flask and seal with a rubber septum.
  • Connect the flask to a Schlenk line, and evacuate under high vacuum for 5-10 minutes, then backfill with dry argon or nitrogen. Repeat this cycle three times.[3]
  • Leave the flask under a positive pressure of inert gas, vented through an oil bubbler.[4]

2. Weighing and Transfer:

  • Briefly remove the septum from the flask and add the desired amount of 2,7-Dichlorothiazolo[4,5-c]pyridine as quickly as possible under a strong positive flow of inert gas from the Schlenk line.
  • Alternative (preferred) Method: In a glovebox, weigh the solid into a small vial. Transfer the vial into the reaction flask through the neck under a positive flow of inert gas.
  • Immediately reseal the flask with the septum.

3. Final Purge:

  • Gently evacuate and backfill the sealed reaction flask two more times to ensure any atmospheric contaminants introduced during the transfer are removed. The reagent is now ready for the addition of anhydrous solvents.
Inert Gas Transfer Workflow Diagram

G cluster_prep Preparation cluster_transfer Transfer cluster_final Finalization p1 1. Oven-Dry Glassware p2 2. Assemble & Seal Reaction Flask p1->p2 p3 3. Purge Flask with Inert Gas (3x) p2->p3 t1 4. Weigh Reagent in Glovebox or under Positive Gas Flow p3->t1 t2 5. Quickly Add to Flask t1->t2 t3 6. Reseal Flask Immediately t2->t3 f1 7. Final Purge Cycle (2x) t3->f1 f2 Ready for Solvent Addition f1->f2

Caption: Workflow for transferring a moisture-sensitive solid reagent.

References

  • JoVE. (2021, January 15). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. Available from: [Link]

  • Kovtunenko, V. O., & Zubro, V. V. (2018). Methods of synthesis and properties of thiazolopyridines. ResearchGate. Available from: [Link]

  • Iaroshenko, V. O., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. Available from: [Link]

  • Lee, T., et al. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. Journal of Combinatorial Chemistry. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Li, J., et al. (2020). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PubMed Central. Available from: [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721. Available from: [Link]

  • de la Cruz, J., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of 2,7-Dichlorothiazolo[4,5-c]pyridine Synthesis

Welcome to the technical support center for the synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are looking to transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are looking to transition this synthesis from laboratory scale to industrial production. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested protocols to ensure a robust, safe, and efficient scale-up process.

Overview of Key Synthetic Challenge

2,7-Dichlorothiazolo[4,5-c]pyridine is a crucial heterocyclic building block in medicinal chemistry.[1][2] Its synthesis, while achievable in the lab, presents several challenges during scale-up. These often revolve around managing reaction exotherms, ensuring complete conversion, controlling impurity profiles, and handling hazardous reagents like phosphorus oxychloride (POCl₃).

The most common synthetic route involves the construction of the thiazolopyridine core followed by a chlorination step. A representative pathway proceeds from a dihydroxypyridine precursor, which is then chlorinated. The efficiency and safety of this chlorination step are paramount for successful industrial production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Category 1: Reaction Initiation & Completion

Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or stalls before completion. What are the likely causes and solutions?

Answer: This is a frequent issue on scale-up and can be attributed to several factors:

  • Insufficient Reagent Activity: The quality and activity of POCl₃ are critical. On an industrial scale, bulk sourcing can introduce variability. Always assay the incoming POCl₃ for purity. Old or improperly stored POCl₃ can hydrolyze, reducing its effectiveness.

  • Presence of Moisture: The precursor, 4,5-dihydroxypyridine-2-thione (or its tautomer), must be rigorously dried before the reaction. Any residual water will rapidly quench the POCl₃, generating phosphoric acid and HCl, which can lead to unwanted side reactions and stall the primary reaction. On a large scale, this means ensuring your solid is dried under vacuum at an appropriate temperature (e.g., 80°C) until water content is minimal, as confirmed by Karl Fischer titration.[3]

  • Inadequate Temperature: While initial mixing may be done at a lower temperature, the reaction often requires heating to a significant reflux temperature (e.g., 110°C) to drive it to completion.[3] Insufficient heating on a large-scale reactor, due to poor heat transfer, can lead to a stalled reaction. Ensure your reactor's heating jacket is performing to specification and that the internal temperature is being accurately monitored.

  • Poor Mixing: As the reaction proceeds, the mixture can become thick or heterogeneous. Inadequate agitation in a large reactor can create "dead spots" where reagents are not effectively mixed, leading to localized areas of incomplete reaction. Ensure the agitator design (e.g., anchor, pitched-blade turbine) is appropriate for the slurry density and viscosity.

Troubleshooting Workflow: Incomplete Chlorination

Caption: Decision tree for troubleshooting incomplete chlorination reactions.

Category 2: Impurity Profile & Purification

Question 2: I'm observing a significant amount of a mono-chlorinated impurity (2-chloro-7-hydroxy-thiazolo[4,5-c]pyridine). How can I minimize its formation and remove it?

Answer: The formation of the mono-chlorinated species is typically a result of incomplete reaction. The strategies to drive the reaction to completion (as mentioned in Question 1) are the primary methods to prevent its formation. However, if it does form, its removal can be challenging due to similar polarity to the desired product.

  • Minimizing Formation:

    • Stoichiometry: On a larger scale, ensure the molar excess of POCl₃ is sufficient. While a small excess is used in the lab, a slightly larger excess (e.g., 5-10 equivalents) might be necessary in a plant setting to account for any incidental moisture and ensure complete conversion.

    • Reaction Time: Do not rush the reaction. Monitor its progress using an appropriate in-process control (IPC) like HPLC. Continue heating until the starting material and mono-chloro intermediate are below your specified limit (e.g., <1%).[4]

  • Removal Strategies:

    • Recrystallization: This is the most effective method for removal on a large scale. A carefully selected solvent system is key. Isopropyl acetate-heptane mixtures have been shown to be effective for precipitating similar dichlorinated heterocyclic compounds, leaving more polar impurities in the mother liquor.[3]

    • Chromatography: While effective in the lab, column chromatography is often not economically viable for large-scale production of intermediates.[5] It should be reserved for producing very high-purity reference standards or small batches. When using chromatography, be aware that the basicity of the pyridine nitrogen can cause tailing on silica gel.[5] This can sometimes be mitigated by adding a small percentage of a basic modifier like triethylamine to the eluent.[5]

Table 1: Solvent Systems for Purification

Solvent SystemApplicationRationale
Isopropyl Acetate / HeptaneRecrystallization / PrecipitationGood solubility of the dichloro product at elevated temperatures, but poor solubility at room temperature, allowing for effective crystallization. The mono-chloro impurity is typically more soluble and remains in the filtrate.[3]
Dichloromethane / MethanolColumn ChromatographyA standard polarity range for separating heterocyclic compounds. The addition of methanol increases eluent strength to elute the product.
Ethyl Acetate / HexanesColumn ChromatographyAnother common system. A gradient elution is typically required.
Category 3: Work-up and Product Isolation

Question 3: The quench and work-up of the POCl₃ reaction is highly exothermic and difficult to control on a large scale. What are the best practices for a safe and effective work-up?

Answer: This is a critical safety consideration. The reaction of excess POCl₃ with water is extremely vigorous and exothermic. A poorly controlled quench can lead to a dangerous thermal runaway.

  • Best Practices for Quenching:

    • Remove Excess POCl₃: Before quenching, it is best practice to remove the bulk of the unreacted POCl₃ by distillation under reduced pressure.[3] This dramatically reduces the energy of the subsequent quench.

    • Reverse Addition (Slowly): The concentrated reaction mixture should be added slowly to a large volume of ice water or an ice/water slurry.[6] Never add water to the reaction mixture. This ensures that the water is always in large excess and can absorb the heat generated.

    • Temperature Monitoring: The internal temperature of the quench vessel must be continuously monitored and controlled. The addition rate should be adjusted to keep the temperature below a safe limit (e.g., 20-25°C).

    • pH Adjustment: After the quench, the solution will be highly acidic. It needs to be neutralized to precipitate the product. This should be done carefully with a base solution (e.g., saturated sodium bicarbonate or aqueous sodium hydroxide), again with efficient cooling to manage the heat of neutralization.

  • Isolation:

    • Filtration: Once the product has precipitated upon neutralization, it can be collected by filtration. Ensure the filter cake is washed thoroughly with water to remove inorganic salts.

    • Extraction: If the product does not precipitate cleanly, an extractive work-up may be necessary. After quenching, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[7]

Safety Workflow: POCl₃ Quench

G A Reaction Completion Confirmed (IPC) B Cool Reaction to Room Temperature A->B C Distill Excess POCl3 Under Vacuum B->C D Prepare Quench Vessel (Ice/Water) C->D E Slowly Add Reaction Mixture to Quench Vessel D->E F Monitor & Control Temperature (<25°C) E->F G Neutralize with Base (e.g., NaHCO3) F->G Temp OK H Monitor & Control Temperature During Neutralization G->H I Isolate Product (Filtration/Extraction) H->I Temp OK

Caption: Safe work-up procedure for reactions involving phosphorus oxychloride.

Detailed Experimental Protocol (Lab Scale Example)

This protocol is a representative procedure for the final chlorination step. It should be optimized and adapted for specific equipment and scale.

Objective: To synthesize 2,7-Dichlorothiazolo[4,5-c]pyridine from its dihydroxy precursor.

Reagents:

  • 4,5-Dihydroxypyridine-2-thione (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (8.0 - 10.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (optional, can facilitate reaction) (0.1 - 0.5 eq)

Procedure:

  • Drying: Dry the 4,5-dihydroxypyridine-2-thione starting material in a vacuum oven at 80°C for at least 12 hours.

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a temperature probe, add the dried starting material.

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add phosphorus oxychloride (POCl₃) via an addition funnel. If using, add DIPEA at this stage.

  • Heating: Heat the reaction mixture to reflux (approx. 110-115°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 24-36 hours. The reaction is complete when the starting material is no longer detectable.

  • POCl₃ Removal: After cooling the mixture to room temperature, remove the excess POCl₃ by vacuum distillation.

  • Work-up (Quench): Slowly and carefully add the cooled, concentrated reaction mixture to a separate flask containing a stirred slurry of crushed ice and water, ensuring the temperature of the quench mixture does not exceed 25°C.

  • Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture until the pH is approximately 7-8. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50°C to a constant weight.

  • Purification: If necessary, recrystallize the crude product from an appropriate solvent system, such as isopropyl acetate/heptane, to achieve the desired purity.[3]

References

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561.
  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, Vol. 85, No. 7.
  • Shafi, S., et al. (2023).
  • ResearchGate. (n.d.).
  • Aggarwal, S., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. Asian Journal of Chemistry.
  • ElectronicsAndBooks. (2009). Synthesis of Thiazolo[5,4-b]- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.).
  • The Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for 2,7-Dichlorothiazolo[4,5-c]pyridine

Welcome to the technical support center for the HPLC analysis of 2,7-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2,7-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this compound. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reproducibility of your results.

Understanding the Analyte: 2,7-Dichlorothiazolo[4,5-c]pyridine

The structure contains a pyridine ring, which is basic, and a thiazole ring, fused with two chlorine substituents. A structural isomer, 4,6-Dichlorothiazolo[5,4-c]pyridine, has a calculated XLogP3 value of 3.2, indicating that it is a relatively non-polar or hydrophobic compound[1]. The presence of nitrogen atoms on the pyridine and thiazole rings means the molecule is ionizable, and its charge state will be dependent on the pH of the mobile phase. This dual characteristic—hydrophobicity and ionizability—is central to developing a robust HPLC method.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when developing an HPLC method for 2,7-Dichlorothiazolo[4,5-c]pyridine.

Q1: My retention time for 2,7-Dichlorothiazolo[4,5-c]pyridine is too short. How can I increase it?

A short retention time for a non-polar compound suggests that the mobile phase is too "strong" (too much organic solvent) or the compound is ionized, making it more polar. To increase retention:

  • Decrease the organic solvent percentage: In reversed-phase HPLC, reducing the amount of acetonitrile or methanol in the mobile phase will increase retention.

  • Adjust the mobile phase pH: Since the analyte is a weak base, lowering the pH of the mobile phase (e.g., to pH 3) will cause the pyridine nitrogen to become protonated (ionized). In its ionized form, it will be more polar and have less retention on a C18 column. Conversely, increasing the pH to a more neutral or slightly basic range (e.g., pH 7-8) will keep the molecule in its neutral, less polar form, thereby increasing retention. It is crucial to choose a pH that is at least 1.5 to 2 units away from the compound's pKa for robust retention[2].

Q2: I'm observing significant peak tailing. What could be the cause?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. For a basic compound like this, a common cause is the interaction with acidic silanol groups on the silica-based stationary phase.

  • Use a buffered mobile phase: A buffer at an appropriate pH will help to maintain a consistent ionization state for the analyte and the silanol groups, reducing secondary interactions[3].

  • Consider a different column: Modern, end-capped columns or those with a base-deactivated stationary phase are designed to minimize these interactions.

  • Elevate the column temperature: Increasing the temperature can improve peak shape by reducing the viscosity of the mobile phase and speeding up the kinetics of analyte interaction with the stationary phase[4].

Q3: My retention times are drifting from one injection to the next. What should I check?

Retention time drift can be frustrating and points to a lack of equilibrium in the system or changes in the mobile phase over time[5][6].

  • Ensure proper column equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially important when using mobile phase additives or buffers[6].

  • Check for mobile phase evaporation: The organic component of the mobile phase is often more volatile. If left uncovered, its concentration can change over time, leading to longer retention times[7]. Always keep mobile phase reservoirs capped.

  • Verify pump performance: Inconsistent flow rates from the HPLC pump can cause retention time shifts. If all peaks in the chromatogram shift proportionally, it is likely a flow rate issue[8].

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Retention Time Fluctuation

Unstable retention times are a common issue in HPLC. This guide provides a systematic workflow to diagnose and resolve the problem.

Step-by-Step Troubleshooting Protocol:

  • Assess the Pattern of Fluctuation:

    • Random Fluctuation: If retention times are changing randomly between runs, the issue is likely related to the pump, solvent mixing, or injector[9].

    • Gradual Drift: A slow, consistent drift in one direction often points to changes in mobile phase composition or column temperature[5].

  • Isolate the Cause:

    • Check the T0 (Dead Time): Inject a non-retained compound (like uracil). If the T0 is also shifting, the problem is likely with the system hardware, such as the pump or flow rate[8]. If T0 is stable but the analyte peak is shifting, the issue is chemical, related to the mobile phase or column[8].

    • Verify Mobile Phase Preparation: Remake the mobile phase, ensuring accurate measurements. It is recommended to prepare mobile phases gravimetrically for better precision[9].

    • Inspect for Leaks: Check all fittings for any signs of leaks, which can cause flow rate instability[5].

  • Implement Solutions:

    • For Hardware Issues: If the pump is suspected, perform a flow rate calibration. Check pump seals and check valves for wear.

    • For Chemical Issues: Ensure the mobile phase is well-degassed. If using a buffer, confirm it is within its effective buffering range and has not precipitated.

HPLC_Troubleshooting Start Retention Time Fluctuation Check_T0 Check T0 (Dead Time) Start->Check_T0 T0_Variable T0 is Variable Check_T0->T0_Variable Shifting? T0_Stable T0 is Stable Check_T0->T0_Stable Stable? Hardware_Issue System/Hardware Issue T0_Variable->Hardware_Issue Chemical_Issue Chemical/Column Issue T0_Stable->Chemical_Issue Check_Pump Check Pump & Flow Rate Hardware_Issue->Check_Pump Check_Leaks Inspect for Leaks Hardware_Issue->Check_Leaks Check_Mobile_Phase Check Mobile Phase (pH, Composition) Chemical_Issue->Check_Mobile_Phase Check_Column_Equil Check Column Equilibration Chemical_Issue->Check_Column_Equil Check_Temp Check Column Temperature Chemical_Issue->Check_Temp

Caption: A logical workflow for diagnosing the root cause of retention time variability.

Guide 2: Optimizing Mobile Phase pH and Column Temperature

For an ionizable compound like 2,7-Dichlorothiazolo[4,5-c]pyridine, pH and temperature are powerful tools for optimizing retention and selectivity.

Experimental Protocol for pH and Temperature Optimization:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • pH Screening:

    • Prepare mobile phases with different pH values. Good starting points are pH 3 (e.g., 0.1% formic acid), pH 5 (e.g., ammonium acetate buffer), and pH 7 (e.g., phosphate buffer).

    • Run the same gradient with each mobile phase, ensuring the column is well-equilibrated before each run.

    • Analyze the changes in retention time and peak shape. For a basic compound, retention time is expected to increase with increasing pH[10].

  • Temperature Screening:

    • Using the optimal pH determined in the previous step, screen different column temperatures (e.g., 30 °C, 40 °C, 50 °C).

    • Generally, increasing the temperature will decrease retention time[11][12]. A change of 1 °C can alter retention time by 1-2%[5].

    • Evaluate the impact on resolution and peak shape. Higher temperatures can sometimes improve efficiency and reduce peak tailing[4].

ParameterConditionExpected Effect on Retention TimeRationale
Mobile Phase pH Decrease pH (e.g., to 3)DecreaseThe basic pyridine nitrogen becomes protonated (ionized), increasing polarity and reducing affinity for the non-polar stationary phase[3][13].
Increase pH (e.g., to 7)IncreaseThe molecule remains in its neutral, less polar form, increasing its affinity for the stationary phase[2].
Column Temperature Increase TemperatureDecreaseReduces mobile phase viscosity and increases analyte diffusion, leading to faster elution[11][12].
Decrease TemperatureIncreaseIncreases mobile phase viscosity, slowing down the elution of the analyte[11].

Concluding Remarks

Optimizing HPLC retention times for a compound like 2,7-Dichlorothiazolo[4,5-c]pyridine requires a methodical approach grounded in the principles of chromatography. By understanding the analyte's likely physicochemical properties and systematically evaluating the effects of mobile phase composition, pH, and temperature, you can develop a robust and reproducible method. Always ensure your HPLC system is properly maintained and equilibrated to minimize variability in your results.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • HPLC Troubleshooting Guide. (n.d.).
  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Agilent. (n.d.).
  • LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity.
  • ResearchGate. (n.d.). Influence of mobile phase apparent pH on retention of different probe compounds.
  • Phenomenex. (2025, June 6).
  • Patsnap Eureka. (2025, September 19).
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Chrom Tech. (n.d.).
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
  • LCGC International. (2026, March 28).
  • Thermo Fisher Scientific. (2015).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • PubChem. (2026, March 7). 4,6-Dichlorothiazolo[5,4-c]pyridine.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Technical Guide: 2,7-Dichlorothiazolo[4,5-c]pyridine vs. Isomeric Thiazolopyridine Scaffolds

Executive Summary Thiazolopyridines are privileged bicyclic heteroaromatic scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines, benzimidazoles, and benzothiazoles [1]. By replacing a carbocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazolopyridines are privileged bicyclic heteroaromatic scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines, benzimidazoles, and benzothiazoles [1]. By replacing a carbocyclic benzene ring with a pyridine ring, researchers can significantly alter the physicochemical properties of a lead molecule—improving aqueous solubility, lowering lipophilicity (logP), and introducing novel hydrogen-bond acceptor vectors to engage enzyme active sites [1]. Among the various isomers, the thiazolo[4,5-c]pyridine core has garnered significant attention for its application in anti-inflammatory, antitubercular, and anticoagulant drug discovery.

As a Senior Application Scientist, I have designed this guide to objectively compare the structural, electronic, and synthetic profiles of these scaffolds, with a specific deep-dive into the highly versatile 2,7-dichlorothiazolo[4,5-c]pyridine building block.

Scaffold Comparison: Structural and Electronic Divergence

The positioning of the nitrogen atom within the pyridine ring relative to the fused thiazole dictates both the electronic distribution and the synthetic tractability of the scaffold.

ScaffoldNitrogen PositionElectronic ProfilePrimary Synthetic UtilityKey Biological Applications
Thiazolo[4,5-c]pyridine Pyridine N at position 5Highly electron-deficient C-2 and C-7Orthogonal SNAr and cross-couplingDual sEH/FLAP inhibitors, DNA Gyrase B inhibitors
Thiazolo[5,4-b]pyridine Pyridine N at position 4Moderate electron deficiencySingle-step condensation from chloronitropyridinesFactor Xa inhibitors, Anticancer agents
Thiazolo[5,4-c]pyridine Pyridine N at position 6High basicity, strong H-bond acceptorComplex multi-step ring closure requiredTetrahydro derivatives for anticoagulants
Thiazolo[4,5-b]pyridine Pyridine N at position 7Sterically hindered C-7Condensation with thioamidesAntimicrobial and herbicidal agents

Mechanistic Insights: The 2,7-Dichloro Advantage

In library synthesis, I frequently recommend 2,7-dichlorothiazolo[4,5-c]pyridine over other halogenated isomers. The causality behind this choice lies in the inherent electronic asymmetry of the molecule, which permits protecting-group-free, orthogonal functionalization.

  • C-2 Reactivity (SNAr): The carbon at the 2-position is flanked by the electronegative sulfur and nitrogen atoms of the thiazole ring. This extreme electron deficiency makes C-2 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides under mild conditions.

  • C-7 Reactivity (Cross-Coupling): The chlorine at the 7-position resides on the pyridine ring. While activated, it is significantly less reactive towards SNAr than C-2 without harsh thermal conditions. However, it is perfectly primed for oxidative addition by palladium catalysts.

This differential reactivity ensures that a nucleophile will exclusively attack C-2 first, leaving the C-7 chlorine intact for a subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Experimental Protocol: Orthogonal Functionalization Workflow

This protocol outlines the sequential derivatization of 2,7-dichlorothiazolo[4,5-c]pyridine. It is designed as a self-validating system to ensure absolute chemoselectivity.

Step 1: Regioselective SNAr at C-2

  • Reagents: 2,7-dichlorothiazolo[4,5-c]pyridine (1.0 eq), primary/secondary amine (1.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (0.2 M).

  • Conditions: Stir at room temperature for 2-4 hours.

  • Causality & Validation: The use of a mild, sterically hindered base (DIPEA) neutralizes the generated HCl without competing as a nucleophile. Self-Validation: Monitor the reaction via LC-MS. The starting material exhibits a distinct dichloro isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio). Successful C-2 substitution is confirmed by the appearance of a monochloro isotopic cluster (M, M+2 in a 3:1 ratio). The absence of a des-chloro (double substitution) mass confirms strict regiocontrol.

Step 2: Suzuki-Miyaura Cross-Coupling at C-7

  • Reagents: 2-substituted-7-chlorothiazolo[4,5-c]pyridine (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed).

  • Conditions: Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Causality & Validation: The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base. Degassing is critical to prevent the homocoupling of the boronic acid and catalyst deactivation. Self-Validation: TLC analysis should show the consumption of the monochloro intermediate. LC-MS will confirm the target mass with no chlorine isotopes present.

Workflow A 2,7-Dichlorothiazolo[4,5-c]pyridine B Regioselective SNAr (Amine/Thiol Nucleophile) A->B C-2 Reactivity (Fast) C 2-Substituted-7-chlorothiazolo[4,5-c]pyridine B->C Mild Base (DIPEA) D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) C->D C-7 Activation (Slow) E 2,7-Disubstituted Thiazolo[4,5-c]pyridine (Lead Compound) D->E Pd(dppf)Cl2, Heat

Workflow for orthogonal functionalization of 2,7-dichlorothiazolo[4,5-c]pyridine.

Case Studies in Drug Discovery

The thiazolo[4,5-c]pyridine scaffold has been instrumental in overcoming pharmacokinetic liabilities in several therapeutic areas.

Dual sEH/FLAP Inhibitors (Anti-inflammatory)

Diflapolin is a potent dual inhibitor of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), but its benzothiazole core results in poor aqueous solubility [2][1]. Researchers successfully utilized the thiazolo[4,5-c]pyridine scaffold as a bioisosteric replacement [2][2]. The introduction of the pyridine nitrogen disrupted the flat, lipophilic crystal packing of the benzothiazole, significantly improving thermodynamic solubility while maintaining the critical hydrogen-bonding interactions required for dual target engagement [2][1].

Pathway Lead Thiazolo[4,5-c]pyridine Derivative (Diflapolin Analog) sEH Soluble Epoxide Hydrolase (sEH) Lead->sEH Inhibits FLAP 5-Lipoxygenase-Activating Protein (FLAP) Lead->FLAP Antagonizes EETs EETs Stabilization (Anti-inflammatory) sEH->EETs Prevents degradation LTs Leukotriene Reduction (Anti-inflammatory) FLAP->LTs Blocks synthesis

Dual sEH/FLAP inhibition pathway modulated by thiazolo[4,5-c]pyridine derivatives.

DNA Gyrase B Inhibitors (Antitubercular)

In the pursuit of novel treatments for multidrug-resistant tuberculosis, thiazolopyridine ureas were identified as potent inhibitors of DNA Gyrase B (GyrB) ATPase [3][3]. Scaffold hopping from a benzimidazole core to a thiazolo[4,5-c]pyridine core allowed researchers to exploit the C-5 and C-6 positions to access the ribose/solvent pocket of the enzyme [3][4]. This modification yielded compounds with sub-nanomolar IC₅₀ values against GyrB and excellent in vivo efficacy in murine models of tuberculosis [3][3].

Factor Xa Inhibitors (Anticoagulants)

The development of non-amidine Factor Xa inhibitors utilized the tetrahydro derivative of the [5,4-c] and [4,5-c] scaffolds [4][5]. The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety acts as an S4 binding element, utilizing a restricted conformation driven by an intramolecular S-O close contact to maximize binding affinity [4][6].

References

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen (2022) URL: [Link]

  • Title: Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility Source: Bioorganic Chemistry (2023) URL: [Link]

  • Title: Thiazolopyridine Ureas as Novel Antitubercular Agents Acting through Inhibition of DNA Gyrase B Source: Journal of Medicinal Chemistry (2013) URL: [Link]

  • Title: Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element Source: Journal of Medicinal Chemistry (2004) URL: [Link]

  • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Source: Journal of Heterocyclic Chemistry (2009) URL: [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of 2,7-Dichlorothiazolo[4,5-c]pyridine using HPLC-MS

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory approval. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory approval. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the validation of 2,7-Dichlorothiazolo[4,5-c]pyridine purity. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the trustworthiness and reproducibility of your analytical methods.

Introduction: The Criticality of Purity in Drug Development

2,7-Dichlorothiazolo[4,5-c]pyridine is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. As with any active pharmaceutical ingredient (API) candidate, a comprehensive understanding of its purity profile is paramount. Impurities, even in trace amounts, can significantly impact a drug's efficacy, safety, and stability.[1]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for separating, identifying, and quantifying the main component and any potential impurities. This guide will compare two common HPLC approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, stability-indicating analytical method for 2,7-Dichlorothiazolo[4,5-c]pyridine.

Understanding the Analyte: 2,7-Dichlorothiazolo[4,5-c]pyridine

A foundational step in method development is to understand the physicochemical properties of the analyte.

  • Structure: 2,7-Dichlorothiazolo[4,5-c]pyridine

  • Molecular Formula: C6H2Cl2N2S

  • Molecular Weight: 205.06 g/mol [2]

  • Polarity: The presence of nitrogen and sulfur atoms, along with chlorine substituents, imparts a degree of polarity to the molecule. This characteristic is a key consideration for selecting the appropriate chromatographic separation mode.

The synthesis of dichlorinated thiazolopyridine derivatives can sometimes result in isomeric impurities or related substances where the chlorine atoms are in different positions.[3][4] Therefore, the chosen analytical method must possess sufficient selectivity to resolve these closely related compounds.

Experimental Design: A Comparative Approach

To establish the most effective purity validation method, we will compare two distinct HPLC methodologies, each coupled with a mass spectrometer. The goal is to develop a method that is not only accurate and precise but also capable of separating the main compound from potential degradation products and synthesis-related impurities.

Method A: Reversed-Phase HPLC-MS

Reversed-phase HPLC is a widely used technique for the separation of moderately polar to nonpolar compounds. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an alternative chromatographic technique that is particularly effective for the retention and separation of polar and hydrophilic compounds that are often poorly retained in reversed-phase chromatography.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.

Forced Degradation Studies: Unveiling Potential Impurities

To ensure the developed method is "stability-indicating," forced degradation studies are essential.[6] These studies intentionally stress the 2,7-Dichlorothiazolo[4,5-c]pyridine sample under various conditions to generate potential degradation products.[1] This allows for the assessment of the method's ability to separate the parent compound from its degradants.

The following stress conditions are typically employed:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours[7]

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,7-Dichlorothiazolo[4,5-c]pyridine reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Forced Degradation Sample Preparation: Subject approximately 10 mg of 2,7-Dichlorothiazolo[4,5-c]pyridine to each of the forced degradation conditions outlined in section 3.3. After the specified time, neutralize the acidic and basic samples, and then dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

HPLC-MS System and Conditions

The following tables outline the instrumental parameters for the two comparative methods.

Table 1: HPLC-MS System Parameters

ParameterMethod A: Reversed-PhaseMethod B: HILIC
HPLC System Agilent 1290 Infinity II or equivalentAgilent 1290 Infinity II or equivalent
Column C18, 2.1 x 100 mm, 1.8 µmAmide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-95% B in 15 min95-70% B in 15 min
Flow Rate 0.3 mL/min0.3 mL/min
Column Temperature 30°C30°C
Injection Volume 2 µL2 µL
MS Detector Agilent 6120 Quadrupole LC/MS or equivalentAgilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode ESI PositiveESI Positive
Drying Gas Temp 350°C350°C
Drying Gas Flow 11 L/min11 L/min
Nebulizer Pressure 35 psi35 psi
Capillary Voltage 3000 V3000 V
Fragmentor Voltage 70 V70 V
Scan Range m/z 100-500m/z 100-500
Method Validation Protocol

The chosen method will be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] The following parameters will be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the analysis of forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations will be analyzed.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_validation Method Validation (ICH Q2(R1)) Standard_Prep Standard Preparation (1 mg/mL & 100 µg/mL) Method_A Method A: Reversed-Phase Standard_Prep->Method_A Method_B Method B: HILIC Standard_Prep->Method_B Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->Method_A Forced_Degradation->Method_B Specificity Specificity Method_A->Specificity Method_B->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

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Validation

A Researcher's Guide to the Regioselective Suzuki Coupling of 2,7-Dichlorothiazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its unique electronic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its unique electronic properties and rigid structure make it a valuable building block in the design of novel therapeutics. The ability to selectively functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. This guide provides a comparative analysis of the reactivity of the two chlorine atoms in 2,7-dichlorothiazolo[4,5-c]pyridine in Suzuki couplings, offering insights into achieving regioselective functionalization.

The Suzuki-Miyaura Coupling: A Powerful Tool for Heterocycle Functionalization

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

While highly efficient for aryl bromides and iodides, the coupling of aryl chlorides presents a greater challenge due to the strength of the C-Cl bond. This necessitates the use of more sophisticated catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the rate-limiting oxidative addition step.[1]

Comparative Reactivity of the C2 and C7 Positions

In 2,7-dichlorothiazolo[4,5-c]pyridine, the two chlorine atoms are situated in distinct electronic environments, leading to a difference in their reactivity towards Suzuki coupling. The C2 position is on the thiazole ring, while the C7 position is on the pyridine ring.

Electronic Considerations:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions ortho (C2 and C6) and para (C4) to the nitrogen. Consequently, the C7 position of the thiazolo[4,5-c]pyridine scaffold, being para to the pyridine nitrogen, is expected to be more electron-deficient than the C2 position. This increased electrophilicity at C7 facilitates the oxidative addition of the palladium catalyst, making the C7-Cl bond more susceptible to cleavage.

Conversely, the thiazole ring, while also containing a heteroatom, can exhibit more complex electronic behavior. The sulfur atom can donate electron density through resonance. However, in the context of the fused system, the overriding influence of the pyridine nitrogen is likely to dominate the overall electronic landscape of the molecule.

Steric Factors:

Steric hindrance around the chlorine atoms can also play a role in determining reactivity. In the case of 2,7-dichlorothiazolo[4,5-c]pyridine, the steric environments of the C2 and C7 positions are not significantly different, suggesting that electronic factors are the primary determinant of regioselectivity.

Precedent in Related Heterocycles:

Studies on the Suzuki coupling of dihalogenated pyridines consistently show that the halogen atom at the C2 or C4 position is more reactive than a halogen at the C3 or C5 position.[2] This is attributed to the electronic activation by the ring nitrogen. By analogy, the C7 position in 2,7-dichlorothiazolo[4,5-c]pyridine, being electronically analogous to the C4 position of a pyridine ring, is predicted to be the more reactive site for Suzuki coupling.

Therefore, it is anticipated that a selective mono-Suzuki coupling on 2,7-dichlorothiazolo[4,5-c]pyridine will preferentially occur at the C7 position .

Achieving Regioselectivity: A Tale of Two Positions

While the intrinsic reactivity favors the C7 position, selective functionalization at either C2 or C7 can be achieved by carefully tuning the reaction conditions, particularly the catalyst system.

Selective Coupling at the More Reactive C7 Position

To achieve selective mono-arylation at the C7 position, a less reactive catalyst system can be employed, which will preferentially react at the more activated C7-Cl bond.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)A standard, less reactive catalyst is sufficient for the more activated C7 position.
Ligand PPh₃ or dppf (if using PdCl₂)These ligands are effective but less activating than bulky biarylphosphines, allowing for selective reaction.
Base Na₂CO₃ or K₂CO₃A mild inorganic base is generally sufficient.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems are standard for Suzuki couplings.
Temperature 80-100 °CModerate heating is typically required.
Selective Coupling at the Less Reactive C2 Position

To target the less reactive C2 position, a more potent catalyst system is necessary to overcome the higher activation energy of the C2-Cl bond cleavage. This often involves the use of bulky, electron-rich phosphine ligands that promote the oxidative addition step. To achieve selectivity, the reaction should be performed under conditions that favor the kinetic product, which in this case would be the C2-coupled product if the catalyst system is highly active. It is also possible that after mono-arylation at C7, the electronic properties of the molecule are altered, making the C2 position more amenable to a second coupling. For selective mono-arylation at C2, a carefully controlled reaction with a highly active catalyst is key.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃A common palladium precursor for forming the active Pd(0) species in situ.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biarylphosphine ligands are crucial for activating the less reactive C-Cl bond.[1]
Base K₃PO₄ or Cs₂CO₃A stronger base is often required for less reactive chlorides.
Solvent Dioxane or TolueneAnhydrous conditions may be beneficial.
Temperature 100-120 °CHigher temperatures may be necessary to drive the reaction.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C7 Position

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification A 2,7-Dichlorothiazolo[4,5-c]pyridine (1 equiv) F Heat to 90 °C A->F B Arylboronic Acid (1.1 equiv) B->F C Pd(PPh3)4 (0.05 equiv) C->F D Na2CO3 (2 equiv) D->F E Dioxane/H2O (4:1) E->F G Stir under N2 for 12-24 h F->G H Cool to RT, dilute with EtOAc G->H I Wash with H2O and brine H->I J Dry over Na2SO4, concentrate I->J K Purify by column chromatography J->K L L K->L 7-Aryl-2-chlorothiazolo[4,5-c]pyridine

Caption: Workflow for selective Suzuki coupling at the C7 position.

Procedure:

  • To an oven-dried reaction vessel, add 2,7-dichlorothiazolo[4,5-c]pyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Add palladium(0) tetrakis(triphenylphosphine) (0.05 mmol).

  • Evacuate and backfill the vessel with nitrogen gas (repeat three times).

  • Add dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 7-aryl-2-chlorothiazolo[4,5-c]pyridine.

Protocol 2: Selective Suzuki Coupling at the C2 Position

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification A 2,7-Dichlorothiazolo[4,5-c]pyridine (1 equiv) G Heat to 110 °C A->G B Arylboronic Acid (1.1 equiv) B->G C Pd(OAc)2 (0.02 equiv) C->G D SPhos (0.04 equiv) D->G E K3PO4 (2 equiv) E->G F Anhydrous Dioxane F->G H Stir under N2 for 4-12 h G->H I Cool to RT, dilute with EtOAc H->I J Wash with H2O and brine I->J K Dry over Na2SO4, concentrate J->K L Purify by column chromatography K->L M M L->M 2-Aryl-7-chlorothiazolo[4,5-c]pyridine

Caption: Workflow for selective Suzuki coupling at the C2 position.

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add 2,7-dichlorothiazolo[4,5-c]pyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous dioxane (2 mL).

  • Add the catalyst solution to the reaction vessel.

  • Add additional anhydrous dioxane (6 mL).

  • Seal the vessel and heat the reaction mixture to 110 °C for 4-12 hours, carefully monitoring the reaction to minimize the formation of the di-substituted product.

  • Cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1 to isolate the 2-aryl-7-chlorothiazolo[4,5-c]pyridine.

Conclusion

The selective functionalization of 2,7-dichlorothiazolo[4,5-c]pyridine via Suzuki-Miyaura coupling is a nuanced yet achievable goal for synthetic chemists. By understanding the inherent electronic differences between the C2 and C7 positions and by judiciously selecting the appropriate palladium catalyst and ligands, researchers can control the regiochemical outcome of the reaction. The C7 position is the more reactive site, and its selective functionalization can be accomplished with standard Suzuki conditions. Conversely, targeting the less reactive C2 position requires more highly active catalyst systems. The protocols and principles outlined in this guide provide a solid foundation for the development of synthetic routes to novel thiazolo[4,5-c]pyridine derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2010). The Journal of Organic Chemistry, 75(5), 1733-1739.
  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroarom
  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. (2010). The Journal of Organic Chemistry, 75(3), 855-863.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Tetrahedron Letters, 61(3), 151399.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(21), 9394-9403.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). Medicinal Chemistry Research, 33(5), 899-918.
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2012). Journal of the Serbian Chemical Society, 77(11), 1545-1553.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones. (2005). Organic Letters, 7(23), 5131-5133.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012). HETEROCYCLES, 85(7), 1721-1729.
  • CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. (2012). HETEROCYCLES, 85(7), 1721-1729.
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025).
  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). Accounts of Chemical Research, 55(20), 3043-3056.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§. (2020). ACS Medicinal Chemistry Letters, 11(4), 517-523.
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1993). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.

Sources

Comparative

A Comparative Guide to the Synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine: An Analysis of Plausible Synthetic Routes

Introduction The thiazolo[4,5-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a core structure in the development of novel therapeutic agents. The specific derivative, 2,7-Dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazolo[4,5-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a core structure in the development of novel therapeutic agents. The specific derivative, 2,7-Dichlorothiazolo[4,5-c]pyridine, represents a versatile building block, with its two chlorine atoms providing reactive handles for further functionalization through cross-coupling reactions and nucleophilic substitutions. This guide provides a comparative analysis of plausible synthetic routes to this important molecule. While direct, step-by-step published syntheses for this exact compound are not readily found in the literature, we can construct and evaluate logical and efficient synthetic pathways based on established methodologies for analogous thiazolopyridine systems. This document will explore two primary retrosynthetic strategies, offering detailed experimental insights and a comparative assessment to aid researchers in their synthetic endeavors.

Proposed Synthetic Strategies: An Overview

Two principal strategies emerge for the synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine. The key distinction lies in the timing of the introduction of the chlorine atoms.

  • Route A: Convergent Synthesis from a Dichlorinated Pyridine Precursor. This approach involves the construction of the thiazole ring onto a commercially available or readily synthesized 3-amino-2,4-dichloropyridine core. This strategy is generally more convergent and offers better control over the final substitution pattern.

  • Route B: Linear Synthesis with Late-Stage Chlorination. This strategy entails the initial formation of the thiazolo[4,5-c]pyridine core, followed by subsequent chlorination of the fused ring system. This route may present challenges in achieving the desired regioselectivity during the chlorination steps.

Below, we will delve into a detailed analysis of each proposed route, including reaction mechanisms, potential yields, and experimental protocols derived from analogous transformations found in the chemical literature.

Route A: Convergent Synthesis via a Dichlorinated Pyridine Intermediate

This route is arguably the more robust and predictable of the two proposed pathways. It commences with the commercially available 3-Amino-2,4-dichloropyridine[1][2][3], which already contains the requisite chlorine atom at the future 7-position of the target molecule.

Route A A 3-Amino-2,4-dichloropyridine B 7-Chloro-2-aminothiazolo[4,5-c]pyridine A->B Thiazole Ring Formation C 2,7-Dichlorothiazolo[4,5-c]pyridine B->C Sandmeyer Reaction

Caption: Proposed synthetic pathway for Route A.

Step 1: Thiazole Ring Formation

The initial step involves the construction of the thiazole ring onto the 3-amino-2,4-dichloropyridine backbone. A common and effective method for this transformation is a variation of the Hantzsch thiazole synthesis, where the aminopyridine is reacted with a source of thiocyanate.

The reaction likely proceeds through the in-situ formation of a thiourea derivative of the aminopyridine, which then undergoes intramolecular cyclization and dehydration to form the 2-aminothiazolo[4,5-c]pyridine ring system.

Proposed Experimental Protocol:

  • To a solution of 3-amino-2,4-dichloropyridine (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add sodium thiocyanate (or potassium thiocyanate) (1.2 eq).

  • Add a solution of bromine (1.1 eq) in the same solvent dropwise at a low temperature (e.g., 0-5 °C) to facilitate the in-situ formation of thiocyanogen, which then reacts with the aminopyridine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product, 7-chloro-2-aminothiazolo[4,5-c]pyridine, can be purified by recrystallization or column chromatography.

Yield Expectation: Based on analogous reactions for the synthesis of 2-aminothiazole derivatives, this step can be expected to proceed in moderate to good yields, potentially in the range of 60-80%.

Step 2: Conversion of the 2-Amino Group to a 2-Chloro Group via Sandmeyer Reaction

The final step in this route is the conversion of the 2-amino group of the intermediate to a chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation on heteroaromatic amines.[4][5][6][7] This reaction involves the diazotization of the 2-amino group followed by decomposition of the resulting diazonium salt in the presence of a copper(I) chloride catalyst.

Proposed Experimental Protocol:

  • Suspend 7-chloro-2-aminothiazolo[4,5-c]pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,7-dichlorothiazolo[4,5-c]pyridine by column chromatography or recrystallization.

Yield Expectation: The Sandmeyer reaction on 2-aminothiazoles can sometimes be challenging, with yields varying depending on the substrate. However, with careful control of the reaction conditions, yields in the range of 40-60% are achievable.[8]

Route B: Linear Synthesis with Late-Stage Chlorination

This alternative route involves the initial synthesis of a non-chlorinated or mono-chlorinated thiazolo[4,5-c]pyridine core, followed by chlorination reactions to install the two chloro substituents.

Route B D 3-Aminopyridine Derivative E Thiazolo[4,5-c]pyridine Core D->E Thiazole Ring Formation F 2,7-Dichlorothiazolo[4,5-c]pyridine E->F Di-chlorination

Caption: Proposed synthetic pathway for Route B.

Step 1: Formation of the Thiazolo[4,5-c]pyridine Core

This can be achieved starting from a suitable pyridine derivative, such as 3,4-diaminopyridine or 3-amino-4-hydroxypyridine. For instance, reacting 3,4-diaminopyridine with carbon disulfide can lead to the formation of thiazolo[4,5-c]pyridine-2-thiol. The thiol can then be converted to a 2-hydroxy derivative, which can be a precursor for the 2-chloro group.

Step 2: Dichlorination

This is the most challenging aspect of Route B. The direct chlorination of the thiazolo[4,5-c]pyridine ring system would likely suffer from a lack of regioselectivity, leading to a mixture of mono- and di-chlorinated products at various positions on both the pyridine and thiazole rings.

A more controlled approach would involve:

  • Chlorination of the Pyridine Ring: If starting with a thiazolo[4,5-c]pyridine that is unsubstituted on the pyridine ring, a direct chlorination would need to be selective for the 7-position. This can be difficult to achieve.

  • Chlorination of the Thiazole Ring: The 2-position of the thiazole ring can be chlorinated from a precursor. For example, a thiazolo[4,5-c]pyridin-2(3H)-one can be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl3).[9][10][11][12]

Due to these regioselectivity challenges, Route B is considered less synthetically efficient and elegant than Route A for obtaining the specifically desired 2,7-dichloro isomer.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Convergent SynthesisRoute B: Linear Synthesis with Late-Stage Chlorination
Starting Material 3-Amino-2,4-dichloropyridine (Commercially available)3-Aminopyridine derivatives (e.g., 3,4-diaminopyridine)
Number of Steps 22-3 (potentially more with protection/deprotection)
Control of Regiochemistry Excellent (chlorine at C7 is pre-installed)Poor (risk of isomeric mixtures during chlorination)
Key Challenge Yield of the Sandmeyer reactionAchieving selective dichlorination at C2 and C7
Plausible Overall Yield 24-48% (estimated)Highly variable, likely lower due to selectivity issues
Recommendation Highly Recommended Not recommended for targeted synthesis

Conclusion

Based on the analysis of plausible synthetic pathways derived from established chemical literature, Route A represents the most logical and efficient strategy for the synthesis of 2,7-Dichlorothiazolo[4,5-c]pyridine. Its convergent nature, starting from a dichlorinated pyridine precursor, ensures complete control over the regiochemistry of the final product. While the Sandmeyer reaction in the final step may require optimization, the overall pathway is more reliable and likely to provide a higher yield of the desired isomer compared to the late-stage chlorination approach of Route B, which is fraught with potential regioselectivity problems. Researchers aiming to synthesize this valuable building block are advised to pursue the convergent strategy outlined in Route A.

References

  • Barbero, M., Degani, I., Diulgheroff, N., Dughera, S., & Fochi, R. (Year). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. Journal of Organic Chemistry.
  • Chen, H., Xu, X., Liu, L. L., Tang, G., & Zhao, Y. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. The Royal Society of Chemistry.
  • Deng, X., et al. (Year). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism.
  • Fan, et al. (Year). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Hormi, O. (1988).
  • Kumar, et al. (Year).
  • Liberman, et al. (Year).
  • Organic Syntheses Procedure. (Year). 2,3-diaminopyridine.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 3-Amino-2,4-dichloropyridine. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 2-chloro-(substituted) quinoline-3-carbaldehyde and 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry.
  • Various Authors. (n.d.). EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole. Google Patents.
  • Various Authors. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Various Authors. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and antimicrobial activity of 2-aminothiazole derivatives.
  • Various Authors. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]

  • Various Authors. (2021). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Springer Link.
  • Various Authors. (Year). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry.
  • Various Authors. (Year). Phosphorus oxychloride (POCl3)‐mediated synthetic process for... ResearchGate. Retrieved from [Link]

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Validation

Validation of Analytical Methods for 2,7-Dichlorothiazolo[4,5-c]pyridine Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in developing and validating robust analytical methods for halogenated heterocyclic building blocks. 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in developing and validating robust analytical methods for halogenated heterocyclic building blocks. 2,7-Dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9)[1] is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs). Its structure—a fused thiazolopyridine ring system bearing two chlorine atoms—presents unique chromatographic behaviors. The basic nitrogen in the pyridine ring is highly prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing. Simultaneously, the dichloro substitution offers distinct isotopic signatures that can be leveraged for highly specific mass spectrometry.

This guide objectively compares two primary quantification strategies: Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) for bulk assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification. All validation protocols discussed herein are grounded in the authoritative[2] and[3].

Chemical Profiling & Method Selection Rationale

Before executing any validation protocol, it is crucial to understand the causality behind our experimental choices. A method cannot be robust if the underlying chemistry is ignored.

  • Column Chemistry: To mitigate the Lewis acid-base interaction between the pyridine nitrogen and acidic silanols, we mandate the use of fully end-capped, sterically protected C18 stationary phases (e.g., Waters Acquity BEH C18). Non-end-capped columns will result in unacceptable tailing factors (Tf > 2.0).

  • Mobile Phase pH: Operating at a strictly acidic pH (using 0.1% Formic Acid or Trifluoroacetic acid) ensures the pyridine nitrogen is fully protonated. This drives the molecule's ionization equilibrium to a single state, sharpening the chromatographic peak and ensuring reproducible retention times.

  • Detection Modality: The extended conjugation of the thiazolopyridine system provides strong UV absorbance (optimal at 254 nm), making UV detection highly reliable for Category I assays (major components) per USP <1225>[3]. Conversely, the high electronegativity of the chlorines makes the molecule highly responsive in positive electrospray ionization (ESI+), ideal for Category II assays (impurities)[3].

Methodological Comparison: UHPLC-UV vs. LC-MS/MS

Below is a comparative performance summary based on internal validation data, guiding you to select the appropriate method based on your analytical goals.

ParameterUHPLC-UV (Bulk Assay)LC-MS/MS (Trace Quantification)
Primary Application API Purity, Release TestingGenotoxic Impurity Profiling, PK
Linear Dynamic Range 1.0 µg/mL – 150 µg/mL0.5 ng/mL – 500 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.6 µg/mL0.5 ng/mL
Precision (%RSD at 100%) < 1.0%< 4.5%
Cost per Sample LowHigh
Throughput (Run Time) ~5.0 minutes~3.0 minutes

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: UHPLC-UV Assay for Bulk Quantification

This protocol is designed as a self-validating system for routine QA/QC, ensuring strict compliance with ICH Q2(R2) accuracy and precision mandates[2].

  • Reagent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

  • Standard Preparation: Accurately weigh 10.0 mg of 2,7-Dichlorothiazolo[4,5-c]pyridine reference standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: End-capped C18 (50 mm × 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six times. The system is valid only if the %RSD of the peak area is ≤ 2.0%, tailing factor (Tf) is ≤ 1.5, and theoretical plates (N) > 5000.

Protocol 2: LC-MS/MS Assay for Trace Quantification

Used when 2,7-Dichlorothiazolo[4,5-c]pyridine is monitored as a potential carryover impurity or degradation product.

  • Sample Extraction: Use Solid Phase Extraction (SPE) to concentrate the analyte and wash away matrix salts, minimizing ion suppression in the MS source.

  • Chromatographic Conditions: Isocratic elution (60% B) on a short C18 column (30 mm × 2.1 mm, 1.7 µm) at 0.5 mL/min to maximize throughput.

  • Mass Spectrometry Parameters:

    • Source: ESI in Positive Ion Mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 450°C.

    • MRM Transitions: Monitor the parent [M+H]+ at m/z 205.0. The primary quantifier transition is 205.0 → 170.0 (loss of Cl), and the qualifier is 207.0 → 172.0 (utilizing the 37Cl isotope).

  • Validation Check: Run matrix blanks to ensure no interfering peaks at the retention time of the analyte (Specificity).

Validation Workflow & Data Presentation

To guarantee trustworthiness, the validation lifecycle must follow a strict sequential logic, as dictated by [2].

ValidationWorkflow Start Method Development & Optimization Specificity Specificity / Selectivity (Blank, Spike, Degradants) Start->Specificity Linearity Linearity & Range (5-8 Concentration Levels) Specificity->Linearity Accuracy Accuracy / Recovery (Spike Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ (S/N Ratio Assessment) Precision->Sensitivity Robustness Robustness (Varied Flow, Temp, pH) Sensitivity->Robustness Final Method Validation Report (ICH Q2(R2) Compliant) Robustness->Final

Sequential analytical method validation lifecycle per ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria

The following table summarizes the experimental validation results for the UHPLC-UV method against standard USP <1225> acceptance criteria[3].

Validation ParameterExperimental Result (UHPLC-UV)Acceptance Criteria (USP <1225>)Status
Specificity Resolution (Rs) > 3.5 from nearest impurityRs > 2.0, No blank interferencePass
Linearity (R²) 0.9998 (Range: 80-120% of target)≥ 0.999Pass
Accuracy (Recovery) 99.4% at 80%, 100.2% at 100%, 99.8% at 120%98.0% – 102.0%Pass
Repeatability %RSD = 0.65% (n=6)≤ 2.0%Pass
Intermediate Precision %RSD = 0.82% (Different day/analyst)≤ 2.0%Pass
Robustness Tailing factor remains < 1.3 across variationsTf ≤ 1.5 across all conditionsPass

Mechanistic Insight: MS Fragmentation Logic

When utilizing LC-MS/MS, understanding the fragmentation pathway of 2,7-Dichlorothiazolo[4,5-c]pyridine is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions. The presence of two chlorine atoms creates a distinct M, M+2, M+4 isotopic pattern (approximate ratio 9:6:1) due to the natural abundance of 35Cl and 37Cl. We exploit this by using the M+2 isotope for our qualifier ion, creating a highly specific detection matrix.

MSFragmentation Parent Parent Ion [M+H]+ m/z 205.0 (35Cl2) Isotope1 Isotope[M+2+H]+ m/z 207.0 (35Cl,37Cl) Parent->Isotope1 Isotopic Pattern Isotope2 Isotope[M+4+H]+ m/z 209.0 (37Cl2) Parent->Isotope2 Frag1 Quantifier Ion m/z 170.0 (-Cl) Parent->Frag1 CID (Argon) Frag3 Thiazole Cleavage m/z ~135.0 Parent->Frag3 Higher Collision Energy Frag2 Qualifier Ion m/z 172.0 (-Cl from M+2) Isotope1->Frag2 CID (Argon)

ESI+ MS/MS fragmentation and isotopic logic for 2,7-Dichlorothiazolo[4,5-c]pyridine.

Conclusion

For the quantification of 2,7-Dichlorothiazolo[4,5-c]pyridine, both UHPLC-UV and LC-MS/MS offer robust, validatable pathways. UHPLC-UV is the method of choice for bulk API release testing due to its high precision and low operational cost, easily meeting USP <1225> Category I requirements. However, for trace analysis or genotoxic impurity screening, the LC-MS/MS method leveraging the compound's unique isotopic signature provides the necessary sensitivity and specificity. By rigorously adhering to ICH Q2(R2) guidelines, laboratories can ensure these methods remain reliable throughout the pharmaceutical lifecycle.

References

  • Title: 2,7-dichlorothiazolo[4,5-c]pyridine (CAS: 2385271-00-9) Source: ChemBK URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

Sources

Comparative

Reproducibility and Performance Comparison of 2,7-Dichlorothiazolo[4,5-c]pyridine Synthesis Protocols

As drug development pipelines increasingly rely on highly functionalized fused heterocycles, the thiazolo[4,5-c]pyridine scaffold has emerged as a privileged pharmacophore, particularly in the design of neuroprotective a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized fused heterocycles, the thiazolo[4,5-c]pyridine scaffold has emerged as a privileged pharmacophore, particularly in the design of neuroprotective agents and factor Xa inhibitors. However, synthesizing the 2,7-dichloro derivative—a critical intermediate for cross-coupling and late-stage diversification—presents significant reproducibility challenges. Competing cyclization pathways, thermal degradation of intermediates, and poor regioselectivity often lead to batch-to-batch variability.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for 2,7-dichlorothiazolo[4,5-c]pyridine. This guide objectively compares these protocols, dissects the causality behind their mechanistic steps, and provides self-validating methodologies to ensure absolute reproducibility in your laboratory.

Comparative Analysis of Synthetic Pathways

The synthesis of the thiazolo[4,5-c]pyridine core generally relies on one of three distinct methodologies, each with unique operational trade-offs.

Method A: Microwave-Assisted Condensation

Historically, condensing 4-chloro-3-nitropyridine with thiourea under conventional conductive heating resulted in tarry byproducts and low yields due to the thermal instability of the nitro-pyridine precursor. Transitioning to microwave-assisted synthesis fundamentally alters the reaction kinetics. Microwave irradiation provides instantaneous, homogeneous energy transfer, pushing the cyclization and reduction steps to completion before thermal degradation can occur 1. This method is highly scalable and offers the fastest route to the core scaffold.

Method B: Directed Ortho-Metalation (DoM) and Thiation

When absolute regiocontrol is required, the Directed Ortho-Metalation (DoM) approach is superior. By utilizing 4-(tert-butoxycarbonylamino)pyridine, the bulky Boc group acts as a directing moiety. It coordinates the lithium ion from n-butyllithium, stabilizing the ortho-lithiated intermediate and strictly preventing nucleophilic attack at other carbons on the pyridine ring. Subsequent trapping with elemental sulfur (S₈) ensures that sulfur insertion occurs exclusively at the C3 position, guaranteeing the [4,5-c] fusion geometry 2.

Method C: Palladium-Catalyzed C-H Activation

For highly complex or late-stage substrates where harsh lithiation or microwave conditions are prohibitive, palladium-catalyzed C-H activation is employed. This route utilizes Appel's salt to form cyanothioformamide adducts, which then undergo Pd-catalyzed cyclization 3. While this method is mild, it is cost-intensive and requires rigorous heavy-metal scavenging post-reaction.

Quantitative Performance Data

To objectively assess these routes, we evaluated them across five critical parameters. Chromatographic validation of these methods demonstrates that optimized DoM protocols can achieve a Relative Standard Deviation (RSD) of <1.5%, ensuring exceptional batch-to-batch repeatability 4.

Performance MetricMethod A (Microwave)Method B (DoM + Thiation)Method C (Pd-Catalyzed)
Overall Yield (Core) 65 - 75%45 - 55%50 - 60%
Reaction Time 0.5 - 1 Hour12 - 18 Hours4 - 6 Hours
Regioselectivity Moderate (Isomer separation req.)Excellent (Absolute control)High
Reproducibility (RSD) < 2.5%< 1.5%~ 4.0% (Catalyst dependent)
Scalability High (Flow-chemistry adaptable)Moderate (Cryogenic limits)Low (Cost & metal removal)

Synthetic Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on your laboratory's throughput and purity requirements, culminating in the final chlorination step to yield 2,7-Dichlorothiazolo[4,5-c]pyridine.

SyntheticWorkflow SM Starting Materials (Substituted Pyridines) MethodA Method A: Microwave Condensation (Chloronitropyridine + Thiourea) SM->MethodA High Throughput MethodB Method B: Directed Ortho-Metalation (Boc-aminopyridine + S8) SM->MethodB Strict Regiocontrol MethodC Method C: Pd-Catalyzed C-H Activation (Appel's Salt Adducts) SM->MethodC Late-Stage Functional Intermediate Thiazolo[4,5-c]pyridine Core MethodA->Intermediate Yield: 65-75% MethodB->Intermediate Yield: 45-55% MethodC->Intermediate Yield: 50-60% Chlorination Regioselective Chlorination (POCl3 / SO2Cl2) Intermediate->Chlorination Target 2,7-Dichlorothiazolo[4,5-c]pyridine Chlorination->Target Final Isolation

Fig 1: Decision matrix and workflow for 2,7-Dichlorothiazolo[4,5-c]pyridine synthesis.

Self-Validating Experimental Methodologies

A protocol is only as good as its built-in quality control. The following procedures are designed as self-validating systems; they include specific causality notes and visual/analytical milestones to ensure the reaction is proceeding correctly before moving to the next step.

Protocol 1: Microwave-Assisted Synthesis (High Throughput)

Causality Focus: Sulfolane is chosen as the solvent due to its high microwave absorptivity and high boiling point, allowing rapid superheating without pressure failure.

  • Reaction Setup: Charge a 10-mL microwave vial with 4-chloro-3-nitropyridine (1.0 eq, 2.0 mmol), thiourea (2.0 eq, 4.0 mmol), and anhydrous sulfolane (3 mL).

    • Validation Check: The mixture must be a pale yellow, homogeneous suspension. Any immediate darkening indicates moisture contamination.

  • Irradiation: Seal the vial and heat under microwave irradiation with a target temperature of 135 °C for 20 minutes.

    • Validation Check: Post-irradiation, the solution should transition to a deep amber/red. TLC (Hexanes/EtOAc 1:1) must show complete consumption of the starting material ( Rf​ ~0.6) and the appearance of a strong UV-active product spot ( Rf​ ~0.3).

  • Workup: Quench the reaction by pouring into saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organics with brine to remove sulfolane, dry over MgSO₄, and concentrate.

  • Chlorination: Dissolve the crude thiazolo[4,5-c]pyridine core in POCl₃ (10 eq) and reflux at 105 °C for 4 hours to install the chlorides at the 2 and 7 positions. Quench carefully over ice, neutralize, and purify via flash chromatography.

Protocol 2: Directed Ortho-Metalation (High Regiocontrol)

Causality Focus: Temperature control is the single most critical variable here. If the temperature rises above -70 °C during lithiation, the n-BuLi will act as a nucleophile rather than a base, leading to butyl-pyridine adducts.

  • Lithiation: Dissolve 4-(tert-butoxycarbonylamino)pyridine (1.0 eq, 5.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 2.5 eq) dropwise over 15 minutes.

    • Validation Check: Stir the mixture at 0 °C for 2 hours, then recool to -78 °C. A distinct color shift to deep orange/red confirms the formation of the ortho-lithiated dianion.

  • Thiation: Add elemental sulfur (S₈, 1.5 eq) in one rapid portion. Slowly warm the reaction to room temperature over 1 hour.

    • Validation Check: The deep red color will dissipate into a cloudy yellow suspension as the sulfur inserts to form the thiolate.

  • Cyclization: Quench with H₂O (20 mL), adjust to pH 3-4 with 3N HCl, and extract the intermediate. Dissolve the crude mercaptopyridine in formic acid (HCO₂H, 30 mL) and reflux for 4 hours to close the thiazole ring.

  • Chlorination: Treat the resulting core with SO₂Cl₂ in dichloromethane at 0 °C to room temperature for 2 hours to yield the highly pure 2,7-dichloro target.

References

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Journal of Heterocyclic Chemistry (2009).
  • Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Deriv
  • Pyridone luciferins and mutant luciferases for bioluminescence imaging N
  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes National Institutes of Health (PMC) (2023).

Sources

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